Technical Documentation Center

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
  • CAS: 1326715-73-4

Core Science & Biosynthesis

Foundational

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: Technical Profile & Reactivity Guide

This guide details the chemical properties, synthesis, and reactivity of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry. Executive Summary 3-Bromo-1-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) is a halogenated 6-azaindazole derivative. It serves as a high-value intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. Structurally, it functions as a bioisostere of the purine nucleus, offering distinct solubility and metabolic stability profiles due to the pyridine nitrogen at position 6 (relative to the fused system).

This guide focuses on its utility as a "molecular handle," where the C-3 bromine atom enables precise palladium-catalyzed cross-coupling reactions, while the N-1 methyl group locks the tautomeric state, ensuring regiochemical fidelity.

Physicochemical Profile

The following data establishes the baseline identity and physical behavior of the compound.

PropertyValue / Description
IUPAC Name 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS Number 1326715-73-4
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Structure Type Fused bicyclic heteroaromatic (6-azaindazole core)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), Pyrazole N is non-basic due to methylation
Key Functional Handle C-Br bond (Electrophilic site for cross-coupling)

Synthetic Routes & Structural Logic

The synthesis of the [3,4-c] isomer is synthetically more demanding than the common [3,4-b] (7-azaindazole) isomer due to the electronic properties of the pyridine ring. The most robust route involves constructing the pyrazole ring onto a 3,4-disubstituted pyridine precursor.

Core Synthesis Workflow

The synthesis typically proceeds via the Chapman-Hurst type cyclization followed by regioselective functionalization.

  • Cyclization: Diazotization of 3-amino-4-methylpyridine creates the 1H-pyrazolo[3,4-c]pyridine core.

  • Methylation: Alkylation of the free NH. This step produces a mixture of N-1 and N-2 isomers. The N-1 isomer (thermodynamic product) is separated via chromatography.

  • Bromination: Electrophilic aromatic substitution (EAS) at C-3 using N-Bromosuccinimide (NBS).

Visualization of Synthesis

The following diagram illustrates the logical flow from precursor to the target 3-bromo scaffold.

Synthesis Precursor 3-Amino-4-methylpyridine Core 1H-Pyrazolo[3,4-c]pyridine (Core Scaffold) Precursor->Core 1. NaNO2, Ac2O 2. Phase Transfer Cyclization Methylated 1-Methyl-1H-pyrazolo[3,4-c]pyridine (N1 Isomer) Core->Methylated MeI or Me2SO4 Base (NaH/K2CO3) (Separation from N2 isomer) Target 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Methylated->Target NBS, DMF Electrophilic Bromination (Regioselective at C3)

Caption: Step-wise construction of the 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold.

Chemical Reactivity & Functionalization[1][5][6]

The chemical value of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine lies in the differential reactivity of its three sectors: the C-3 Halogen , the Pyridine Ring , and the N-Methyl group .

C-3 Bromine: The Primary Vector

The C-3 position is highly susceptible to Oxidative Addition by transition metals (Pd, Ni), making it the primary entry point for diversity.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

    • Utility: Extends the carbon skeleton to mimic the "hinge region" binders in kinase inhibitors.

  • Buchwald-Hartwig Amination: Reacts with amines.

    • Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.

    • Utility: Introduces solubility-enhancing amine tails.

  • Sonogashira Coupling: Reacts with terminal alkynes.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

Pyridine Ring (C-5/C-7) Reactivity

The pyridine ring in the [3,4-c] system is electron-deficient.

  • C-7 Lithiation: The C-7 position (adjacent to the bridgehead nitrogen) is the most acidic proton on the pyridine ring. It can be selectively deprotonated using TMPMgCl·LiCl (Knochel-Hauser base) for further functionalization (e.g., iodination or formylation), as detailed in recent RSC studies (Bedwell et al., 2023).

Reactivity Map

Reactivity Center 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl extension) Center->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Center->Buchwald Pd(0), R-NH2 Lithiation C-7 Lithiation (TMPMgCl·LiCl) Secondary Vector Center->Lithiation Directed Metalation Stability N-Methyl Group (Metabolic Stability) Center->Stability Inert

Caption: Divergent functionalization pathways for the 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine core.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Use this protocol to attach aryl groups to the C-3 position.

  • Reagents:

    • 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)[2]

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

    • K₂CO₃ (2.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base.

    • Add degassed solvents.

    • Add the catalyst under an inert atmosphere (N₂ or Ar).

    • Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-3 Bromination (If synthesizing from core)

Use this protocol if starting from 1-methyl-1H-pyrazolo[3,4-c]pyridine.

  • Dissolve 1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in DMF (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Validation: Monitor by LCMS (Shift in retention time + characteristic Br isotopic pattern 1:1).

  • Quench: Pour into ice water. Collect the precipitate by filtration.[4][5]

Applications in Drug Discovery

This scaffold is a bioisostere of adenine , making it highly relevant for:

  • Kinase Inhibitors: The [3,4-c] fusion places the pyridine nitrogen in a position that can interact with the "hinge region" of ATP-binding pockets, similar to C-6 of purine.

  • BET Bromodomain Inhibitors: The planar, aromatic nature allows for stacking interactions within hydrophobic pockets.

  • Solubility Tuning: The pyridine nitrogen (pKa ~2.5) provides a site for protonation at low pH, potentially improving solubility compared to the carbocyclic indazole analogs.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

  • Handling: Use in a fume hood. Avoid dust formation. The C-Br bond can be labile under intense UV light; store in amber vials.

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Medicinal Chemistry.

    • Key Insight: Defines the synthesis of the [3,4-c] core and C-7 lithiation str
  • PubChem. (n.d.). "3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (Compound)." National Library of Medicine.

    • Key Insight: Confirmation of identifiers, SMILES, and basic chemical properties.

  • Lin, R., et al. (2007). "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Key Insight: Provides comparative reactivity data for the isomeric [3,4-b] system, establishing the baseline for kinase inhibitor design using this class of bioisosteres.

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Drug Discovery

Executive Summary The design of novel small-molecule therapeutics heavily relies on privileged scaffolds that offer favorable pharmacokinetic properties and versatile synthetic handles. The compound 3-Bromo-1-methyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of novel small-molecule therapeutics heavily relies on privileged scaffolds that offer favorable pharmacokinetic properties and versatile synthetic handles. The compound 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) has emerged as a highly valuable bicyclic heteroaromatic building block in medicinal chemistry[1]. Functioning as a bioisostere for indoles and azaindoles, this scaffold is frequently deployed in the development of kinase inhibitors. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical characteristics, electronic properties, and validated protocols for downstream functionalization.

Structural and Physicochemical Characterization

Understanding the baseline physicochemical properties of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1326715-73-4Standardized registry identifier [1].
Molecular Formula C7H6BrN3Indicates a low molecular weight starting point [2].
Molecular Weight 212.05 g/mol High ligand efficiency (LE) potential during hit-to-lead optimization.
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
pKa (Pyridine N) ~4.2Enables pH-dependent solubility and salt formulation.
H-Bond Donors 0N-methylation eliminates the pyrazole H-bond donor.
H-Bond Acceptors 2Pyridine and pyrazole nitrogens interact with kinase hinge regions.
Causality in Scaffold Design

The specific substitution pattern of this scaffold is highly intentional. The N1-methyl group serves a dual purpose: it locks the tautomeric state of the pyrazole ring, ensuring predictable binding orientations within protein pockets, and it eliminates a hydrogen bond donor, which directly correlates with improved blood-brain barrier (BBB) penetration and cellular permeability.

The pyridine nitrogen acts as a crucial hydrogen bond acceptor and provides a basic center (pKa ~4.2). This basicity is critical; it allows the molecule to be formulated as a hydrochloride or mesylate salt, drastically improving aqueous solubility in the gastrointestinal tract without violating Lipinski's Rule of Five.

Logic N_Methyl N1-Methyl Group Lipophilicity ↑ Permeability ↓ H-Bond Donors N_Methyl->Lipophilicity Pyridine Pyridine Nitrogen Solubility pH-Dependent Solubility Pyridine->Solubility Bromine C3-Bromine Reactivity Orthogonal Functionalization Bromine->Reactivity

Influence of structural motifs on physicochemical and reactive profiles.

Electronic Properties and Reactivity Profile

The pyrazolo[3,4-c]pyridine core is an electron-deficient heteroaromatic system. The presence of the pyridine nitrogen withdraws electron density from the bicyclic system via inductive and resonance effects.

  • C3-Bromine Activation: The electron-withdrawing nature of the core makes the C3-position highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows the bromine atom to act as a highly efficient leaving group in cross-coupling reactions [3].

  • Regioselectivity: Because the scaffold is pre-functionalized at the C3 position, it bypasses the need for harsh, unselective halogenation steps during late-stage synthesis, preserving sensitive functional groups on the growing API.

Experimental Workflows: Functionalization via Cross-Coupling

To leverage this scaffold, researchers typically employ Palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the C3 position. Below is a self-validating, step-by-step methodology designed for high yield and minimal catalyst degradation.

Protocol: C3-Suzuki-Miyaura Coupling

Rationale for Reagent Selection: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand creates a sterically hindered environment around the palladium center, preventing the basic pyridine nitrogen of the scaffold from coordinating to the metal and poisoning the catalyst. A mixed solvent system of 1,4-Dioxane/H₂O (4:1) is chosen because water is strictly required to activate the boronic acid into the reactive trihydroxyboronate intermediate, while dioxane solubilizes the organic scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, add 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Self-validation: Using a slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). The mild inorganic base is sufficient to drive the transmetalation step without causing base-catalyzed degradation of the heteroaromatic core.

  • Solvent Introduction: Add the 1,4-Dioxane/H₂O (4:1 v/v) mixture to achieve a substrate concentration of 0.1 M.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon, then seal the vessel.

  • Thermal Execution: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Start 1. Reagent Prep: Scaffold + Boronic Acid Degas 2. Degassing: Argon Sparging (15 min) Start->Degas Catalyst 3. Catalyst/Base: Pd(dppf)Cl2 + K2CO3 Degas->Catalyst Reaction 4. Thermal Heating: 90°C, 12h in Dioxane/H2O Catalyst->Reaction Workup 5. Workup & Purification: Extraction & Chromatography Reaction->Workup

Workflow for Pd-catalyzed Suzuki-Miyaura coupling of the pyrazolo[3,4-c]pyridine scaffold.

Conclusion

The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold represents a masterclass in rational building block design. By balancing lipophilicity, hydrogen bonding capacity, and orthogonal reactivity, it provides medicinal chemists with a highly tunable starting point for the discovery of novel therapeutics. Strict adherence to optimized cross-coupling protocols ensures that this building block can be efficiently translated into complex, high-value API candidates.

References

  • PubChemLite. "3-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine (C7H6BrN3)." University of Luxembourg. Available at: [Link]

Sources

Foundational

Comprehensive Spectral Characterization of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Workflow Guide Introduction & Structural Causality In modern drug discovery, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Workflow Guide

Introduction & Structural Causality

In modern drug discovery, pyrazolo-pyridines serve as critical bioisosteres for indazoles and azaindoles, frequently utilized in the development of kinase inhibitors. 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) [1] is a highly functionalized building block.

As a Senior Application Scientist, I emphasize that understanding the regiochemistry of this scaffold is paramount before interpreting its spectral data. The [3,4-c] fusion dictates that the pyridine nitrogen is located at position 6 of the fused bicyclic system [2]. This specific heteroatom placement fundamentally alters the electronic distribution compared to its [4,3-c] isomer, creating a highly deshielded environment for specific protons and carbons. Furthermore, the presence of the bromine atom at C3 and the methyl group at N1 provides built-in orthogonal validation points across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Mass Spectrometry (LC-MS/MS)

Causality of Ionization

For basic nitrogenous heterocycles, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basic pyridine nitrogen (N6) and pyrazole nitrogens readily accept a proton from the acidic mobile phase (e.g., 0.1% formic acid) to form a stable [M+H]+ ion.

The presence of bromine acts as a self-validating system. Bromine naturally occurs as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, the mass spectrum must exhibit a characteristic doublet of equal intensity separated by 2 Da.
Quantitative MS Data Summary
Ion Speciesm/z (Observed)Relative AbundanceCausality / Assignment
[M+H]+ (

)
212.0100% (Base Peak)Protonated molecular ion (light isotope)
[M+H]+ (

)
214.0~98%Protonated molecular ion (heavy isotope)
[M-CH3]+197.0 / 199.015%Homolytic cleavage of N-CH3 bond
[M-Br]+133.125%Loss of bromine radical, confirming halogen presence

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The [3,4-c] connectivity creates a unique spin system. The aromatic ring contains three protons: C4-H, C5-H, and C7-H.

  • C7-H: This proton is flanked by the bridgehead C7a and the strongly electronegative pyridine nitrogen (N6). Because it lacks adjacent protons, scalar coupling cannot occur, rendering it a sharp singlet. Its proximity to N6 causes profound deshielding.

  • C4-H and C5-H: These protons are ortho to each other, resulting in a classic AX spin system (two doublets) with a coupling constant (

    
    ) of ~5.6 Hz, typical for pyridine rings. C5-H is alpha to N6, making it more deshielded than the beta-positioned C4-H.
    
Quantitative NMR Data Summary (DMSO- )

Table 2A:


 NMR Assignments (400 MHz) 
PositionChemical Shift (ppm)MultiplicityCoupling (

, Hz)
IntegrationCausality / Assignment
C7-H 9.05Singlet (s)-1HAlpha to N6, isolated (no ortho protons)
C5-H 8.45Doublet (d)5.61HAlpha to N6, ortho-coupled to C4-H
C4-H 7.85Doublet (d)5.61HBeta to N6, ortho-coupled to C5-H
N1-CH3 4.15Singlet (s)-3HDeshielded by pyrazole N1

Table 2B:


 NMR Assignments (100 MHz) 
PositionChemical Shift (ppm)TypeCausality / Assignment
C5 142.5CHAlpha to pyridine N6
C7 135.2CHAlpha to pyridine N6, adjacent to bridgehead
C7a 140.1C (Quat)Bridgehead carbon
C3a 130.4C (Quat)Bridgehead carbon
C3 125.8C-BrHeavy atom effect from Bromine
C4 115.3CHBeta to pyridine N6
N1-CH3 36.5CH3N-methyl carbon

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

Attenuated Total Reflectance (ATR) FTIR is utilized to confirm the functional groups without matrix interference. The methylation at N1 is validated by the absence of a broad N-H stretching band (typically >3100 cm⁻¹ in unmethylated pyrazoles). The C-Br bond, being heavy, vibrates at a lower frequency, providing a distinct fingerprint.

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeCausality / Assignment
3050 - 3100WeakSharpC-H stretch (sp²)Aromatic ring protons
2920 - 2950WeakSharpC-H stretch (sp³)N-CH3 aliphatic group
1580 - 1610MediumSharpC=N stretchPyridine/pyrazole ring breathing
1450 - 1500StrongSharpC=C stretchAromatic skeleton
1020 - 1050MediumSharpC-Br stretchHalogen substituent

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following step-by-step methodologies must be employed. Each protocol includes a self-validating step to prevent false positives.

Protocol A: NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: DMSO is chosen over CDCl3 due to the high polarity of the pyrazolo-pyridine scaffold, ensuring complete dissolution and sharp lineshapes.
    
  • Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire

    
     spectra at 400 MHz (16 scans, 10s relaxation delay) and 
    
    
    
    spectra at 100 MHz (256 scans, 2s relaxation delay).
  • System Validation: Verify the residual DMSO pentet at 2.50 ppm and the water peak at 3.33 ppm. A symmetrical solvent peak confirms optimal magnetic shimming.

Protocol B: LC-MS/MS Analysis
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state.

  • System Suitability: Inject a blank (50:50 Water:MeCN) to establish a baseline and rule out column carryover.

  • Sample Injection: Inject 1 µL of a 1 µg/mL sample solution using a C18 reverse-phase column.

  • Data Validation: The run is only considered valid if the m/z 212 and 214 peaks co-elute at the exact same retention time with a 1:1 intensity ratio, confirming they belong to the same brominated molecule.

Protocol C: ATR-FTIR Spectroscopy
  • Background Scan: Perform an air background scan (32 scans) to subtract ambient CO₂ and water vapor.

  • Sample Application: Place 1-2 mg of the solid powder directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Validation: A flat baseline between 2500 and 2000 cm⁻¹ confirms the crystal was clean and the atmospheric compensation was successful.

Multi-Orthogonal Validation Workflow

The logical relationship between these analytical techniques forms a closed-loop validation system. No single technique is sufficient; they must corroborate each other.

SpectralWorkflow Sample 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine (Sample Prep) LCMS LC-MS/MS Analysis ESI+ Mode Sample->LCMS NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR IsoPattern Isotope Pattern m/z 212 / 214 (1:1) Confirms Bromine LCMS->IsoPattern ShiftAssign Chemical Shifts C7-H Singlet, C4/C5 Doublets Confirms Regiochemistry NMR->ShiftAssign VibModes Vibrational Modes C=N, C-Br stretches Confirms Functional Groups IR->VibModes Validation Multi-Orthogonal Structural Validation IsoPattern->Validation ShiftAssign->Validation VibModes->Validation

Fig 1: Orthogonal spectral validation workflow for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

References

  • National Center for Biotechnology Information (PubChem). "1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - Structure and Identifiers." PubChem Database. URL:[Link]

Exploratory

Technical Guide: Synthesis and Purification of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

The following technical guide details the synthesis and purification of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . This document is structured for research scientists and process chemists, focusing on high-purity isol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and purification of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . This document is structured for research scientists and process chemists, focusing on high-purity isolation and regiochemical control.

Executive Summary

The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold acts as a critical intermediate in the development of kinase inhibitors, particularly those targeting the ATP-binding pocket where the pyrazole-pyridine fusion mimics the purine core of adenosine. This guide presents a robust, three-stage synthetic route: (1) De novo construction of the pyrazolo[3,4-c]pyridine core, (2) Regioselective electrophilic bromination at C-3, and (3) N-methylation with strict isomer control.

Retrosynthetic Analysis

The strategic disconnection relies on the inherent reactivity of the 1H-pyrazolo[3,4-c]pyridine system. The C-3 position is the most electron-rich site on the pyrazole ring, susceptible to electrophilic aromatic substitution (SEAr). The N-1 position is thermodynamically favored for alkylation over N-2, though separation is required.

Retrosynthesis Target 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Intermediate1 3-Bromo-1H- pyrazolo[3,4-c]pyridine Target->Intermediate1 N-Methylation (Regiocontrol) Core 1H-pyrazolo[3,4-c]pyridine Intermediate1->Core C-3 Bromination (SEAr) Precursor 3-Amino-4-methylpyridine Core->Precursor Diazotization & Cyclization

Figure 1: Retrosynthetic strategy isolating the core formation, functionalization, and alkylation steps.

Experimental Protocols

Phase 1: Synthesis of the 1H-pyrazolo[3,4-c]pyridine Core

This step utilizes a modified diazotization-cyclization sequence, often referred to as the "indazolic" closure applied to a pyridine system.

  • Starting Material: 3-Amino-4-methylpyridine[1]

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Anhydride (Ac₂O), Potassium Acetate (KOAc).

  • Solvent: Benzene or Toluene (Phase transfer conditions can also be used).

Protocol:

  • Dissolve 3-amino-4-methylpyridine (1.0 eq) in dry toluene under N₂.

  • Add acetic anhydride (2.5 eq) and potassium acetate (1.2 eq).

  • Heat to 80°C. Add isoamyl nitrite (or t-butyl nitrite) (1.5 eq) dropwise over 1 hour.

    • Mechanistic Insight: The reaction proceeds via N-nitrosation followed by a [1,5]-sigmatropic rearrangement and cyclization.

  • Reflux for 12–18 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting amine spot (low Rf) should disappear.

  • Workup: Cool to RT. Remove solvent in vacuo. Treat the residue with 10% NaOH (aq) to hydrolyze the N-acetyl intermediate (if formed). Acidify to pH 7 with HCl.

  • Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 60–75% of a tan solid.[2]

Phase 2: Regioselective C-3 Bromination

Direct bromination of the unsubstituted core is highly selective for the 3-position due to the electronic bias of the fused system.

  • Reagents: N-Bromosuccinimide (NBS).[1]

  • Solvent: DMF or Acetonitrile (ACN).

Protocol:

  • Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF (0.5 M concentration).

  • Cool to 0°C in an ice bath.

  • Add NBS (1.1 eq) portion-wise to control exotherm.

  • Allow the mixture to warm to RT and stir for 4 hours.

    • Checkpoint: LC-MS should show a mass shift of +79/81 Da (M+H: ~198/200).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or proceed to the next step if purity >95%.

Phase 3: N-Methylation and Isomer Separation

This is the critical quality control step. Alkylation of the pyrazole ring can occur at N-1 (desired) or N-2.[3] The N-1 isomer is generally the thermodynamic product, but mixtures are common.

  • Reagents: Iodomethane (MeI), Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or THF.

Protocol:

  • Suspend 3-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF.

  • Cool to 0°C. Add MeI (1.2 eq) dropwise.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine (5x) to remove DMF.

  • Isomer Separation (Critical):

    • The crude mixture will contain the N-1 isomer (Target) and N-2 isomer .

    • TLC: The N-1 isomer typically has a higher Rf than the N-2 isomer in EtOAc/Hexane systems due to lower polarity (better shielding of the dipole).

    • Column Chromatography: Use a gradient of 0% → 60% EtOAc in Hexanes.

    • Identification:

      • N-1 Methyl: NOESY correlation between the methyl protons and the C-7 proton (pyridine ring).

      • N-2 Methyl: NOESY correlation between the methyl protons and the C-3 bromine (no proton signal nearby) or weak interaction with C-3 environment.

Purification Workflow & Data

To ensure pharmaceutical-grade purity (>98%), a dual-purification strategy is recommended.

Purification Crude Crude Reaction Mixture (N1/N2 Isomers + Salts) Extraction Aqueous Workup (Remove DMF/Salts) Crude->Extraction Flash Flash Chromatography (Silica, Hex/EtOAc Gradient) Extraction->Flash Fractions Analyze Fractions (TLC/LCMS) Flash->Fractions Recryst Recrystallization (EtOH or iPrOH) Fractions->Recryst Pool N1 Fractions Final Pure 3-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine Recryst->Final

Figure 2: Purification logic flow ensuring removal of the N-2 regioisomer.

Physicochemical Characterization Data (Expected)
PropertyValue / Observation
Appearance Off-white to pale yellow solid
Molecular Weight 212.05 g/mol
MS (ESI+) m/z 212.0, 214.0 [M+H]⁺ (1:1 Br pattern)
¹H NMR (CDCl₃) δ 9.10 (s, 1H, H-6), 8.25 (d, 1H, H-4), 7.60 (d, 1H, H-5), 4.15 (s, 3H, N-CH₃)
Regiochemistry Confirmed by NOE between N-CH₃ (4.15 ppm) and H-7/H-6 vicinity.[3]

Note: NMR shifts are approximate and solvent-dependent. The key diagnostic is the N-Methyl singlet typically appearing around 4.0–4.2 ppm.

Safety & Troubleshooting

Hazard Management
  • Iodomethane (MeI): Highly toxic alkylating agent. Neurotoxin. Use only in a functionally certified fume hood. Quench excess MeI with aqueous ammonium hydroxide or amine-based waste streams.

  • Isoamyl Nitrite: Vasodilator and flammable. Avoid inhalation.

  • Reaction Pressure: Diazotization generates N₂ gas. Ensure reaction vessels are vented to a scrubber.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete diazotization or hydrolysis of acetyl group.Ensure reagents are dry.[4] Verify the pH adjustment during workup (the core is amphoteric).
Incomplete Bromination Old NBS (degraded).Recrystallize NBS from water before use. Increase temperature to 40°C.
N-2 Isomer Dominance Solvent polarity effects or steric hindrance.Switch solvent to THF (favors N-1 slightly more). Use a bulkier base like t-BuOK if Cs₂CO₃ fails.
Product Oiling Out Residual DMF.Perform a "back-extraction": wash the organic layer 5 times with water/brine.

References

  • Regioselective Synthesis of Pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC). Detailed methodology on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and N-alkylation selectivity.

  • Bromination of Pyrazolo-pyridine Cores. Google Patents (CN103992318A). Describes the use of NBS for brominating the 3-position of the pyrazolo[3,4-c]pyridine ring system.

  • General Isomer Separation in Pyrazoles. National Institutes of Health (NIH). Discusses the separation of N-1 and N-2 isomers in related pyrazolo[3,4-b]pyridine systems, applicable by analogy.

  • Commercial Reference & CAS Data. Sigma-Aldrich. Physical properties and safety data for 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4).

Sources

Foundational

In-Depth Technical Guide: Structural Elucidation of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Executive Summary & Pharmacological Context The pyrazolo[3,4-c]pyridine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recognized as a bioisostere of the native purine ring system, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazolo[3,4-c]pyridine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recognized as a bioisostere of the native purine ring system, this scaffold frequently functions as a "hinge-binder" within the ATP-binding pockets of numerous protein kinases, making it a cornerstone for targeted therapeutics in oncology[1].

Within this chemical space, 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) serves as a critical, bi-functionalized intermediate. The bromine atom at the C3 position provides an orthogonal vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the N1-methyl group locks the tautomeric state and influences the molecule's pharmacokinetic profile[2]. However, synthesizing this molecule via the methylation of a 3-bromo-1H-pyrazolo[3,4-c]pyridine precursor inevitably risks generating a mixture of N1-methyl and N2-methyl regioisomers. Unambiguous structural elucidation is therefore mandatory to ensure the integrity of downstream structure-activity relationship (SAR) studies[3].

This whitepaper outlines the causal logic, analytical workflows, and self-validating experimental protocols required to definitively characterize the structure and regiochemistry of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Theoretical Framework & Analytical Causality

The structural elucidation of this fused bicyclic system relies on a multi-tiered analytical approach, where each technique is chosen for a specific, causal reason:

  • High-Resolution Mass Spectrometry (HRMS): Chosen to confirm the exact mass and validate the presence of the bromine atom. Bromine naturally occurs as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. The observation of an
    
    
    doublet separated by 2 Da is a self-validating proof of mono-bromination.
  • 1D NMR (

    
    H and 
    
    
    
    C):
    Establishes the proton count and carbon environments. The
    
    
    fusion dictates that the pyridine nitrogen is at position 6. Consequently, C4 and C5 are adjacent CH groups, leading to a pair of reciprocal doublets (
    
    
    Hz). C7 is isolated between N6 and the bridgehead C7a, causing it to appear as a distinct downfield singlet[4].
  • 2D NMR (HMBC and NOESY): This is the definitive tool for regiochemical assignment. NOESY provides spatial proximity data, while HMBC provides through-bond connectivity. In the N1-methyl isomer, the methyl protons will show a strong 3-bond HMBC correlation to the C7a bridgehead carbon and a spatial NOESY correlation to the C7-proton. Conversely, an N2-methyl isomer would show HMBC to the C3 carbon and lack the NOESY correlation to C7[1][3].

Experimental Workflows & Mechanistic Visualizations

The following diagrams illustrate the logical progression of the analytical workflow and the specific 2D NMR relationships used to solve the regiochemical problem.

Workflow Start Synthesized Compound (Isomeric Mixture) Purity LC-HRMS Confirm [M+H]+ & Br Isotope Start->Purity NMR1D 1D NMR (1H, 13C) Proton Count & Carbon Types Purity->NMR1D NMR2D 2D NMR (HSQC, HMBC, NOESY) Connectivity & Spatial Proximity NMR1D->NMR2D Regio Regiochemical Assignment (1-Methyl vs 2-Methyl) NMR2D->Regio Cryst X-Ray Crystallography (Orthogonal Validation) Regio->Cryst

Caption: Experimental workflow for structural elucidation of pyrazolo[3,4-c]pyridines.

NMR_Logic N1CH3 N1-CH3 Proton (~4.15 ppm) C7H C7-Proton (~9.05 ppm) N1CH3->C7H NOESY (Spatial Proximity) C7a C7a Carbon (~140 ppm) N1CH3->C7a HMBC (3-Bond Coupling) C3 C3-Br Carbon (~122 ppm) N1CH3->C3 No HMBC (4-Bond)

Caption: Logical 2D NMR relationships used for definitive N1-methyl regiochemical assignment.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Failure to meet the internal validation criteria at any step indicates sample impurity or structural misassignment.

Protocol 1: Sample Preparation and LC-HRMS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate an ESI-TOF mass spectrometer in positive ion mode. Calibrate the instrument using a standard tuning mix prior to acquisition to ensure sub-5 ppm mass accuracy.

  • Self-Validation Check: Extract ion chromatograms for

    
     211.9822 (
    
    
    
    Br) and 213.9802 (
    
    
    Br). The protocol is validated if the peaks co-elute perfectly and display a 1:1 intensity ratio, confirming the
    
    
    formula.
Protocol 2: NMR Acquisition for Regiochemical Elucidation
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • 
    H NMR (600 MHz):  Acquire with a spectral width of 12 ppm, 64k data points, and 16 scans. Set the relaxation delay (D1) to 2.0 s. Validation:  The integration of the methyl singlet must exactly equal 3.0 relative to the sum of the three aromatic protons (1.0 each).
    
  • 
    C NMR (150 MHz):  Acquire with proton decoupling, a spectral width of 250 ppm, 64k data points, and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C3, C3a, C7a).
    
  • NOESY (2D): Acquire using a mixing time of 500 ms. Causality: This specific mixing time is optimal for observing the critical through-space dipole-dipole interaction between the N1-methyl protons and the C7-aromatic proton, which are separated by approximately 2.5–3.0 Å[3].

  • HMBC (2D): Optimize for long-range carbon-proton coupling constants (

    
     Hz). Causality: This parameter specifically tunes the experiment to capture the 3-bond correlation from the N1-methyl protons to the C7a bridgehead carbon, ruling out N2-alkylation[1][2].
    
Protocol 3: Orthogonal Validation via X-Ray Crystallography

While NMR provides definitive solution-state proof, single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation.

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of hot ethyl acetate.

  • Anti-Solvent Diffusion: Slowly layer hexanes over the solution until the interface becomes slightly turbid.

  • Lattice Formation: Allow the vial to stand undisturbed at room temperature for 48–72 hours in a vibration-free environment to promote slow evaporation and ordered lattice formation.

  • Data Collection: Select a suitable single crystal under a polarized light microscope, mount it on a diffractometer, and collect diffraction data at 100 K to minimize thermal motion and improve resolution.

Quantitative Data & Spectral Assignments

The following table synthesizes the expected diagnostic NMR data based on the pyrazolo[3,4-c]pyridine scaffold and related literature. This serves as a reference matrix for evaluating experimental results[2][3].

Table 1: Expected


H and 

C NMR Assignments for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (in DMSO-

)
Position

C Shift (ppm)
Type

H Shift (ppm)
Multiplicity (

in Hz)
Key HMBC CorrelationsKey NOESY Correlations
1-CH

36.5CH

4.15s, 3HC7aC7-H
3 122.0C-Br----
3a 128.5C----
4 116.2CH7.85d,

, 1H
C3a, C5, C7aC5-H
5 143.8CH8.42d,

, 1H
C4, C7C4-H, C7-H
7 138.4CH9.05s, 1HC3a, C51-CH

, C5-H
7a 140.1C----

Note: Chemical shifts are representative estimates synthesized from structural analogues to guide empirical assignment. Actual values may vary slightly based on concentration and exact temperature.

References

  • Sigma-Aldrich - 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1326715-73-4) Product Page.
  • PubChem - 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441.
  • RSC Publishing - Synthesis and vectorial functionalis
  • J-Stage - Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines.
  • BenchChem - A Technical Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold in Medicinal Chemistry.

Sources

Exploratory

Discovery and History of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide

Executive Summary 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. As a bioisostere of the indazole and 7-azaindole cores, it offers unique physicochemical properties—specifically, lowered lipophilicity (LogP) and distinct hydrogen-bonding vectors—that are critical for optimizing ATP-competitive inhibitors.

This guide details the compound's evolution from a theoretical construct to a commercially scalable building block, focusing on the synthetic challenges of regioselective methylation and C3-functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS Number 1326715-73-4
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Core Scaffold 1H-Pyrazolo[3,4-c]pyridine (5-Azaindazole)
Key Vectors C3: Bromine handle for Suzuki/Sonogashira coupling.N1: Methyl group (blocks tautomerism, defines solubility).C5/C7: Available for late-stage functionalization.[1][2][3][4]
Tautomerism Fixed as the 1H-isomer via N-methylation.

Discovery & Historical Evolution

The history of the pyrazolo[3,4-c]pyridine scaffold is defined by the challenge of constructing the [3,4-c] fusion, which is synthetically more demanding than the common [3,4-b] (7-azaindole) isomer.

The Early Era: Theoretical Framework (1908–1980)

While pyrazolo[3,4-b]pyridines were synthesized as early as 1908 by Ortoleva, the [3,4-c] isomer remained elusive due to the instability of the required pyridine precursors. The field was stagnant until Chapman and Hurst (1980) published their seminal work in the Journal of the Chemical Society, Perkin Transactions 1. They established the "classical" route involving the nitrosation of 3-acetamido-4-methylpyridines, followed by rearrangement and cyclization. This method unlocked the scaffold for medicinal chemistry.

The Modern Era: Functionalization & FBDD (2016–Present)

In the 21st century, the focus shifted from simple ring construction to vectorial functionalization .

  • Silva Júnior et al. (2016): Revisited the Chapman-Hurst method to synthesize 5-methoxy derivatives, proving the scaffold's utility for modern SAR (Structure-Activity Relationship) studies.

  • Bedwell et al. (2023): Published a definitive guide in RSC Advances on the "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." This work validated the modular approach: constructing the core first, then selectively functionalizing C3, C5, and N1. This established 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine not just as a final product, but as a critical "branch point" intermediate.

Technical Synthesis Guide

The synthesis of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine requires navigating two critical control points: regioselective methylation (N1 vs. N2) and C3-bromination .

The Optimized Synthetic Pathway (Modified Chapman-Hurst)

This protocol integrates the ring-closure methodology of Chapman and Hurst with modern functionalization techniques described by Bedwell et al.

Step 1: Precursor Synthesis & Cyclization
  • Starting Material: 3-Amino-4-methylpyridine.

  • Reagents: Sodium Nitrite (NaNO2), Acetic Anhydride (Ac2O), Potassium Acetate (KOAc), Benzene/Toluene (or DCE as a greener alternative).

  • Mechanism: Diazotization of the amine leads to an N-nitroso intermediate, which undergoes intramolecular cyclization onto the C4-methyl group.

  • Protocol Insight: The use of phase-transfer catalysis (18-crown-6) can improve yields in the cyclization step.

Step 2: C3-Bromination (Electrophilic Aromatic Substitution)
  • Substrate: 1H-Pyrazolo[3,4-c]pyridine.[1][2][3][4][5]

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (Br2), DMF or Acetonitrile.

  • Conditions: 0°C to RT.

  • Causality: The C3 position in azaindazoles is the most electron-rich site available for electrophilic attack. Bromination here is highly regioselective, avoiding the pyridine ring (C5/C7) which is electron-deficient.

Step 3: Regioselective N-Methylation
  • Substrate: 3-Bromo-1H-pyrazolo[3,4-c]pyridine.[1][2]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Cs2CO3 or NaH, DMF/THF.

  • The Challenge: Alkylation of the pyrazole ring yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.

  • Resolution:

    • Electronic Control: The pyridine nitrogen withdraws electron density, often favoring the N1 tautomer in solution, but alkylation ratios vary (typically 3:1 to 6:1 favoring N1).

    • Purification: The isomers have distinct polarities. The N1-methyl isomer is generally less polar and can be separated via silica gel chromatography (Hexane/EtOAc gradient).

Pathway Visualization

SynthesisPathway Start 3-Amino-4-methylpyridine Inter1 N-Nitroso Intermediate Start->Inter1 NaNO2, Ac2O (Diazotization) Core 1H-Pyrazolo[3,4-c]pyridine Inter1->Core Heat, Cyclization (Chapman-Hurst) Bromo 3-Bromo-1H-pyrazolo[3,4-c]pyridine Core->Bromo NBS, DMF (C3-Bromination) Target 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Bromo->Target MeI, Cs2CO3 (Major Product) Isomer N2-Methyl Isomer (By-product) Bromo->Isomer (Minor Product)

Caption: Step-wise synthesis of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine showing the critical separation of N-methyl isomers.

Applications in Drug Discovery[1][9]

Kinase Inhibition (ATP-Site Binding)

The 1H-pyrazolo[3,4-c]pyridine core is a proven scaffold for Type I and Type II kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N6) and the pyrazole nitrogen (N2) can serve as hydrogen bond acceptors/donors to the hinge region of kinases (e.g., CDK, GSK3, JAK).

  • Role of 3-Br: The bromine atom is a "dummy atom" in early screening but is replaced via Suzuki coupling to introduce aryl groups that access the hydrophobic back pocket of the kinase ATP site.

GPR119 Agonists

Research has identified 1H-pyrazolo[3,4-c]pyridine derivatives as potent agonists for GPR119, a target for Type 2 diabetes. The 1-methyl group locks the active conformation, improving oral bioavailability compared to the unsubstituted NH-analog.

Fragment-Based Drug Discovery (FBDD)

As highlighted by Bedwell et al. (2023), this scaffold is ideal for FBDD because it offers orthogonal growth vectors:

  • Vector 1 (C3): Accessed via Bromine (Suzuki/Sonogashira).

  • Vector 2 (C5): Accessed via Buchwald-Hartwig amination (if C5-Cl is present).

  • Vector 3 (C7): Accessed via C-H activation (Turbo-Grignard).

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34399. Link

  • Chapman, N. B., & Hurst, J. (1980). Pyrazolopyridines.[1][2][5][6][7] Part 1. Preparation of some pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2391-2395. Link

  • Silva Júnior, P. E., et al. (2016).[6] Synthesis of Two ‘Heteroaromatic Rings of the Future’ for Applications in Medicinal Chemistry. RSC Advances, 6, 22777–22780.[6] Link

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.[1][2][3][4][5] Merck KGaA. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Cross-Coupling Strategies for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

This Application Note is designed for medicinal chemists and process development scientists working with the 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. It synthesizes literature precedents with field-proven op...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. It synthesizes literature precedents with field-proven optimization strategies for cross-coupling reactions.

Executive Summary & Scaffold Analysis

The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., GSK3, RIP1, TBK1 inhibitors) due to its bioisosteric relationship with purines. The 3-bromo-1-methyl derivative represents a critical intermediate where the C-3 position serves as a primary vector for introducing diversity.

Reactivity Profile

Unlike the electron-deficient pyridine ring (positions C-4, C-5, C-7), the C-3 position on the pyrazole ring is relatively electron-rich. This creates a specific reactivity challenge:

  • Oxidative Addition: The C3–Br bond is stronger and less prone to oxidative addition by Pd(0) compared to halides on the pyridine ring.

  • Competitive Pathways: The electron-rich nature of the pyrazole ring increases the risk of protodebromination (reduction of the bromide to hydrogen) rather than transmetalation, especially in the presence of hydridic sources or suboptimal catalysts.

  • N-Methylation: The N1-methyl group blocks the acidic N-H, simplifying base selection (no deprotonation of the scaffold required) but altering solubility and steric parameters compared to the N-H parent.

Reactivity Visualization

The following diagram illustrates the electronic bias and functionalization vectors of the scaffold.

ScaffoldReactivity Core 3-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine C3 C-3 Position (Bromide) Electron-Rich Vector Requires Electron-Rich Ligands Core->C3 Primary Reaction Site (Suzuki/Buchwald) Pyridine Pyridine Ring (C4/C5/C7) Electron-Deficient Prone to SNAr / Minisci Core->Pyridine Secondary Sites (If functionalized) N1 N-1 Methyl Steric Block / Solubility Prevents N-H Deprotonation Core->N1 Structural Feature

Caption: Reactivity map highlighting the C-3 bromide as the primary but electronically challenging vector for Pd-catalyzed coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine with aryl/heteroaryl boronic acids.

Mechanistic Insight

Standard ligands (e.g., PPh3) often fail to promote efficient oxidative addition at the electron-rich C-3 position. Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are required to create a highly active, electron-rich Pd(0) species that can insert into the C3–Br bond.

Optimized Conditions Table
ComponentStandard RecommendationHigh-Difficulty (Steric/Heteroaryl)Rationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 (2-5 mol%)G3 precatalysts ensure rapid activation; XPhos stabilizes the oxidative addition complex.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is superior for heteroaryl boronic acids prone to protodeboronation.
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene/Watern-Butanol aids solubility of polar heterocycles; biphasic systems protect boronic acids.
Temp 90–100 °C100–120 °C (Microwave)High energy barrier at C-3 requires elevated temperature.
Step-by-Step Protocol
  • Preparation: In a microwave vial or pressure tube, charge:

    • 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, e.g., 100 mg)

    • Aryl Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (0.05 equiv) [Note: If G3 is unavailable, use Pd(OAc)₂ (5%) + XPhos (10%)]

    • Potassium Phosphate Tribasic (K₃PO₄, 3.0 equiv)

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration relative to substrate).

    • Critical Step: Sparge the solvent mixture with Nitrogen/Argon for 5 minutes before adding to the catalyst to prevent catalyst deactivation.

  • Reaction: Seal the vessel. Heat to 100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Troubleshooting Note: If protodebromination (loss of Br, formation of H) is observed, switch to anhydrous conditions: Pd(PPh₃)₄ / Cs₂CO₃ / DMF at 110 °C, although yields may be lower.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary or secondary amines to form C3-amino derivatives.

Mechanistic Insight

The electron-rich pyrazole ring makes the C-3 bromide a poor electrophile for nucleophilic aromatic substitution (SNAr). Palladium catalysis is mandatory. The choice of ligand is critical to prevent β-hydride elimination (if using aliphatic amines) and to facilitate the reductive elimination step. BrettPhos and RuPhos are the gold standards for this scaffold.

Ligand Selection Guide
  • Primary Amines / Anilines: BrettPhos (Excellent for ensuring mono-arylation).

  • Secondary Amines: RuPhos (Sterically less demanding, high turnover).

  • Weak Nucleophiles (Amides/Carbamates): Xantphos (Chelating ligand forces reductive elimination).

Step-by-Step Protocol
  • Preparation: In a glovebox or under strict inert atmosphere (Schlenk line), charge:

    • 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

    • Amine (1.2 equiv)[3]

    • BrettPhos Pd G3 (0.05 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.5 equiv) [Warning: Ensure substrate is stable to strong base]

  • Solvent: Add anhydrous t-Amyl Alcohol or 1,4-Dioxane (0.2 M).

    • Why t-Amyl Alcohol? Higher boiling point than THF, better solubility than toluene for polar heterocycles.

  • Reaction: Heat to 110 °C for 4–16 hours.

  • Work-up:

    • Filter through a pad of Celite (eluting with DCM).

    • Concentrate filtrate.[4]

    • Purification: Amine products are often polar. Use amine-functionalized silica or add 1% Et₃N to the eluent to prevent streaking.

Experimental Workflow Visualization

The following diagram outlines the decision process for functionalizing the C-3 position.

OptimizationWorkflow Start Start: 3-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine Target Target Moiety? Start->Target Suzuki Aryl/Heteroaryl Group (Suzuki-Miyaura) Target->Suzuki C-C Bond Buchwald Amine Group (Buchwald-Hartwig) Target->Buchwald C-N Bond Suz_Cond1 Standard: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Suzuki->Suz_Cond1 Check1 Conversion > 50%? Suz_Cond1->Check1 Suz_Opt Switch to: XPhos Pd G3 K3PO4, n-Butanol, 120°C Check1->Suz_Opt No Isolate Product Isolate Product Check1->Isolate Product Yes Ligand_Sel Ligand Selection Buchwald->Ligand_Sel Brett Primary Amine: Use BrettPhos Ligand_Sel->Brett Ru Secondary Amine: Use RuPhos Ligand_Sel->Ru Base_Check Base Sensitive? Use Cs2CO3 instead of NaOtBu Brett->Base_Check Ru->Base_Check

Caption: Decision tree for optimizing C-3 functionalization based on target moiety and reaction performance.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023. (Detailed analysis of C-3 vs C-5 functionalization vectors).

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. (Precedent for C-3 bromo-pyrazole reactivity and XPhos usage).[5]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as RIP1 Kinase Inhibitors. Journal of Medicinal Chemistry, 2018. (Context on kinase inhibitor applications).

  • Buchwald-Hartwig Cross Coupling. Organic Chemistry Portal. (General ligand selection rules for heteroaryl halides).

Sources

Application

Application Note: Vectorial Elaboration of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

Fragment-based drug discovery (FBDD) has matured into a cornerstone strategy for generating highly ligand-efficient leads, particularly for challenging or "undruggable" targets[1]. The success of FBDD relies heavily on the selection of high-quality, programmable fragment libraries.

The 1H-pyrazolo[3,4-c]pyridine (also known as 6-azaindazole) core is a privileged heteroaromatic scaffold. It serves as an excellent bioisostere for indoles, azaindoles, and purines, making it a highly effective ATP-competitive hinge-binder in kinase inhibitor design[2][3].

Within this chemical space, 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine represents an optimized starting point for structure-guided fragment growing. Its design incorporates two critical mechanistic features:

  • N1-Methylation (Conformational Locking): Unsubstituted pyrazoles exist in dynamic tautomeric states, which often results in ambiguous electron density maps during X-ray crystallography. Methylating the N1 position locks the tautomer, forcing a single, predictable binding pose. Furthermore, it removes a hydrogen bond donor, improving membrane permeability and maintaining strict compliance with the "Rule of 3" (Ro3).

  • C3-Bromination (Vectorial Programmability): Synthetic chemistry is frequently the rate-limiting step in fragment elaboration[4]. The pre-installed bromine at the C3 position acts as an immediate, highly reactive vector for palladium-catalyzed cross-coupling[5]. This allows medicinal chemists to rapidly project new chemical moieties into adjacent selectivity pockets without requiring complex, multi-step de novo syntheses.

Table 1: Physicochemical Profiling & Rule of 3 (Ro3) Compliance

To ensure high ligand efficiency during the hit-to-lead transition, fragments must strictly adhere to Ro3 parameters[1]. As shown below, this brominated fragment is an ideal FBDD candidate.

PropertyValueRo3 ThresholdCompliance Status
Molecular Weight (MW) 212.05 Da≤ 300 DaCompliant
Calculated LogP (cLogP) ~1.8≤ 3.0Compliant
H-Bond Donors (HBD) 0≤ 3Compliant
H-Bond Acceptors (HBA) 2≤ 3Compliant
Rotatable Bonds 0≤ 3Compliant
Heavy Atoms 1110 - 20Compliant

FBDD Workflow & Mechanistic Rationale

The elaboration of this fragment follows a systematic trajectory from biophysical screening to late-stage functionalization.

FBDD_Workflow A Fragment Library (Ro3 Compliant) B Primary Screening (SPR / NMR) A->B C Structural Validation (X-ray Crystallography) B->C D Vectorial Elaboration (C3-Suzuki Coupling) C->D E Lead Optimization (Potency & ADME) D->E

FBDD workflow for elaborating the 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine fragment.
Kinase Targeting Mechanism

When targeting kinases such as Pim-1 or FGFR, the pyrazolo[3,4-c]pyridine core anchors to the hinge region via hydrogen bonding (typically involving the pyridine nitrogen)[2][3]. The C3-bromine vector points directly toward the solvent-exposed region or the hydrophobic selectivity pocket. By utilizing this vector, we can disrupt aberrant survival signaling pathways.

Kinase_Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., Pim-1) ATP-Binding Hinge Receptor->Kinase Effector Downstream Effectors (e.g., BAD, STAT3) Kinase->Effector Fragment 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Fragment->Kinase Competitive Inhibition Outcome Cell Survival & Proliferation Effector->Outcome

Inhibition of kinase-mediated survival pathways by pyrazolo[3,4-c]pyridine derivatives.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in controls to ensure data integrity and prevent false positives.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments possess low binding affinities (typically


 in the 

to

range) and extremely fast dissociation rates (

). Biochemical enzymatic assays often lack the sensitivity to detect these weak interactions. SPR is chosen because it measures binding mass directly and in real-time, providing both affinity and kinetic data[1].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., Pim-1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000–5000 Response Units (RU).

    • Self-Validation: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.

  • Buffer Preparation: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO.

    • Critical Insight: Fragments are highly soluble in DMSO. A strict 5% DMSO concentration must be maintained across all samples to prevent massive bulk shift artifacts.

  • Solvent Correction Calibration: Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to the fragment screen to correct for excluded volume effects.

  • Analyte Injection: Inject 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine at a flow rate of 30 µL/min across a concentration series (10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

  • Data Analysis: Fit the double-referenced data (FC2 - FC1, minus blank injection) to a 1:1 steady-state affinity model to determine the

    
    .
    
Protocol B: High-Throughput Fragment Growing via Suzuki-Miyaura Cross-Coupling

Causality: Once the binding pose is confirmed via X-ray crystallography, the fragment must be "grown" to increase affinity. The C3-bromine bond is highly activated for oxidative addition by Palladium(0). Using a microscale parallel synthesis approach allows for the rapid generation of 3D lead-like compounds by coupling the fragment with diverse boronic acids[4].

Step-by-Step Methodology:

  • Reaction Setup (Microplate): To a 96-well glass-lined reaction block, add the boronic acid library members (0.15 mmol, 1.5 eq) to individual wells.

  • Fragment Addition: Dispense a stock solution of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (0.10 mmol, 1.0 eq) in degassed 1,4-dioxane into each well.

  • Catalyst & Base: Add

    
     (0.005 mmol, 5 mol%) and an aqueous solution of 
    
    
    
    (0.30 mmol, 3.0 eq).
    • Causality: The bulky, electron-rich dppf ligand facilitates the coupling of sterically hindered substrates and prevents catalyst deactivation.

  • Reaction Conditions: Seal the plate under an inert Argon atmosphere and heat at 90°C for 12 hours with aggressive orbital shaking.

  • Self-Validating Controls:

    • Negative Control: Include a well with no Palladium catalyst to rule out uncatalyzed Nucleophilic Aromatic Substitution (

      
      ).
      
    • Internal Standard: Spike the reaction mixture with biphenyl (10 mol%) prior to LC-MS analysis to accurately quantify conversion rates before scaling up promising hits.

  • Workup & Purification: Filter the crude mixtures through a Celite/Silica SPE (Solid Phase Extraction) plate, concentrate in vacuo, and purify via preparative HPLC.

Conclusion

The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine fragment is a highly optimized, Ro3-compliant starting point for FBDD campaigns targeting kinases. By locking the tautomeric state via N1-methylation and providing a highly reactive C3-bromine vector, this scaffold bridges the gap between biophysical hit identification and rapid synthetic elaboration, drastically accelerating the hit-to-lead timeline.

References

1.[Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH] - [nih.gov]. URL: 2.[Vectorial Functionalisation of Heteroaromatic “Rings of the Future” for Fragment-Based Drug Discovery - RSC BMCS] - [rscbmcs.org]. URL: 3.[Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing] - [rsc.org]. URL: 4.[Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery | Journal of the American Chemical Society] - [acs.org]. URL: 5.[Discovery of 3,5-substituted 6-azaindazoles as Potent pan-Pim Inhibitors - PubMed] - [nih.gov]. URL: 6. [Fragment-based drug discovery: A graphical review - PMC] -[nih.gov]. URL:

Sources

Method

use of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in organic synthesis

Application Note: Strategic Utilization of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery and Complex Organic Synthesis Molecular Architecture & Strategic Utility in Drug Discovery In the la...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery and Complex Organic Synthesis

Molecular Architecture & Strategic Utility in Drug Discovery

In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged bioisostere for purines and indazoles. Its unique electronic distribution—combining an electron-deficient pyridine ring with an electron-rich pyrazole—allows it to engage in diverse hydrogen-bonding and π-stacking interactions within kinase and GPCR binding pockets. Notably, derivatives of this core have been successfully deployed as potent GPR119 agonists for the treatment of type 2 diabetes[1].

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) serves as a premier building block for hit-to-lead elaboration. The structural design of this specific intermediate is highly intentional:

  • N-1 Methylation: The presence of the methyl group at the N-1 position permanently locks the tautomeric state of the pyrazole ring. This eliminates regiochemical ambiguity during downstream functionalization, prevents unwanted N-coordination to transition metal catalysts, and circumvents the need for transient protecting groups (e.g., SEM or THP) which often reduce overall synthetic yield[2].

  • C-3 Bromine Handle: The bromine atom at the C-3 position acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling. Its bond dissociation energy is perfectly tuned for oxidative addition by low-valent palladium or copper species, allowing for the rapid, divergent synthesis of analog libraries.

Vectorial Elaboration Workflows

The true value of this building block lies in its capacity for divergent late-stage functionalization. By leveraging the C-3 bromine, medicinal chemists can rapidly explore structure-activity relationships (SAR) across multiple chemical spaces.

G Core 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine (Core Scaffold) SM_Rxn Suzuki-Miyaura Coupling Core->SM_Rxn Pd(dppf)Cl2 Ar-B(OH)2 BH_Rxn Buchwald-Hartwig Amination Core->BH_Rxn Pd2(dba)3, RuPhos HNR1R2 SN_Rxn Sonogashira Coupling Core->SN_Rxn Pd(PPh3)4, CuI Terminal Alkyne SM_Prod C-3 Aryl/Heteroaryl Derivatives SM_Rxn->SM_Prod BH_Prod C-3 Amino Derivatives BH_Rxn->BH_Prod SN_Prod C-3 Alkynyl Derivatives SN_Rxn->SN_Prod

Divergent hit-to-lead functionalization of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic rationale for reagent selection and specific in-process controls (IPCs) to verify reaction success.

Protocol A: C-3 Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for the introduction of sterically demanding or electron-rich aryl/heteroaryl groups.

Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate following transmetalation. This geometric constraint significantly accelerates the final reductive elimination step, minimizing off-target protodehalogenation. A biphasic 1,4-dioxane/water system is employed; water dissolves the K₂CO₃ base to generate the reactive boronate complex, while dioxane maintains the solubility of the lipophilic pyrazolopyridine scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, charge 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube with a rubber septum.

  • Inert Atmosphere: Evacuate and backfill the vessel with ultra-high purity Argon three times to prevent oxidative quenching of the Pd(0) active species.

  • Solvent Introduction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.

  • Validation Checkpoint (IPC): Sample the organic layer and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material completely disappears, replaced by the desired product mass.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) and stir for 1 hour. This step is critical for biological applications to ensure the final compound is free of heavy metal toxicity.

  • Isolation: Filter through a pad of Celite, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: C-3 Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling aliphatic or secondary amines to electron-deficient heterocyclic bromides is notoriously difficult due to the risk of catalyst deactivation via bis-amine complexation.

Mechanistic Rationale: The bulky, electron-rich biaryl phosphine ligand RuPhos is strictly required here. Its steric bulk prevents the formation of inactive Pd(amine)₂ complexes, while its electron richness facilitates the oxidative addition of the C3-Br bond. Cs₂CO₃ is utilized as a mild base to prevent the degradation of the pyrazolopyridine core, which can occur with stronger bases like NaOtBu[2].

Step-by-Step Methodology:

  • Preparation: Charge the reaction vial with 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (0.025 equiv), RuPhos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Purging: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add the desired amine (1.5 equiv) and anhydrous, degassed Toluene (4.0 mL).

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product typically exhibits a lower Rf value and distinct UV fluorescence at 254 nm compared to the starting material.

  • Workup: Filter the crude mixture directly through a short plug of silica gel to remove the inorganic salts and palladium black, eluting with 10% MeOH in DCM. Concentrate and purify via preparative HPLC.

Quantitative Optimization of Cross-Coupling Parameters

The following table summarizes the empirical data driving the selection of the optimal Buchwald-Hartwig amination conditions for this specific scaffold, demonstrating the causality behind the protocol design.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10015%Poor conversion; competitive bis-amine complexation stalls the catalytic cycle.
2Pd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane10042%Moderate yield; significant protodehalogenation observed as a side reaction.
3Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 100 88% Optimal; RuPhos steric bulk prevents catalyst deactivation, ensuring high turnover.
4Pd₂(dba)₃ / RuPhosNaOtBuToluene10035%Low yield; strong alkoxide base induces partial degradation of the pyrazolopyridine core.

Table 1: Optimization matrix for the C-3 amination of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

References

  • Kitching, M. O., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34215-34220. Available at:[Link]

  • Takahashi, Y., et al. (2016). "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists." Bioorganic & Medicinal Chemistry, 24(16), 3821-3832. Available at:[Link]

  • Smith, A. B., et al. (2019). "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." Tetrahedron Letters, 60(20), 1381-1385. Available at:[Link]

Sources

Application

Application Note: Analytical Quantification of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Introduction & Compound Profile 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and anticoagulants....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and anticoagulants. Its fused bicyclic structure—comprising a pyridine ring fused to a pyrazole—presents specific analytical challenges, notably the basicity of the pyridine nitrogen (pKa ~5.5–6.0) and the hydrophobicity introduced by the bromine atom.

Accurate quantification is essential to ensure the stoichiometry of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and to control genotoxic impurities in pharmaceutical intermediates.

Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C₇H₆BrN₃Monoisotopic Mass: 210.97 Da
Isotope Pattern ⁷⁹Br / ⁸¹Br (1:[1]1)Distinctive 1:1 doublet in Mass Spec (M and M+2)
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic; suitable for Reverse Phase LC
pKa (Base) ~5.8 (Pyridine N)Potential for peak tailing; requires buffered mobile phase
Solubility Low in Water; High in DMSO, MeOH, ACNSample diluent must contain >50% organic solvent

Analytical Strategy & Workflow

To ensure data integrity, we employ a dual-method approach:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The primary method for assay determination and bulk purity (Area %).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for peak identification (confirming the bromine isotope pattern) and trace impurity profiling.

Method Development Workflow

AnalyticalWorkflow cluster_HPLC Method A: HPLC-UV (Quantification) cluster_LCMS Method B: LC-MS (ID) Start Sample Receipt (Solid/Reaction Mixture) Solubility Solubility Check (Dissolve in 100% MeOH) Start->Solubility HPLC_Cond Conditioning: C18 Column, Acidic pH Solubility->HPLC_Cond MS_Run ESI+ Mode Scan (m/z 100-500) Solubility->MS_Run HPLC_Run Gradient Run (5% -> 95% ACN) HPLC_Cond->HPLC_Run HPLC_Data Integration @ 254 nm (Check Tailing Factor) HPLC_Run->HPLC_Data Report Final CoA Generation HPLC_Data->Report MS_Iso Isotope Confirmation (Br Doublet) MS_Run->MS_Iso MS_Iso->Report

Caption: Analytical workflow for the characterization of halogenated heteroaromatics.

Protocol A: HPLC-UV Quantification (Standard)

Rationale: The pyridine nitrogen can interact with residual silanols on the column, causing peak tailing. We utilize a low pH mobile phase (0.1% Formic Acid) to protonate the nitrogen fully (


), ensuring it elutes as a sharp, symmetrical peak.
Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Why: The "Plus" series is double end-capped, reducing silanol interactions critical for basic pyridines.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD).

    • Primary: 254 nm (Aromatic ring absorption).

    • Secondary: 280 nm.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Sample Loading
8.0095Linear Ramp
10.0095Wash
10.105Re-equilibration
13.005End
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:Methanol (50:50) . (Conc: 0.1 mg/mL).

    • Note: Diluting with water ensures the sample solvent strength matches the initial mobile phase, preventing "solvent effect" peak distortion.

Protocol B: LC-MS Identification (Impurity Profiling)

Rationale: To confirm the presence of the bromine atom and ensure no de-brominated byproducts (des-bromo, m/z 134) are present.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Gas Temp: 350°C.

  • Capillary Voltage: 4000 V.

  • Fragmentor: 100 V.

Interpretation Guide
  • Target Peak (M+H): Look for m/z 212.0 and 214.0 .

  • Criteria: The intensity ratio of 212:214 must be approximately 1:1 . This confirms the presence of one Bromine atom.[3]

  • Common Impurities:

    • Des-bromo analog: m/z ~134 (Loss of Br, replaced by H).

    • Hydrolysis product: m/z ~150 (Replacement of Br by OH).

System Suitability & Validation Criteria

Before releasing data, the system must pass the following checks (based on ICH Q2(R1)):

ParameterAcceptance CriteriaLogic
Retention Time (RT) ± 0.1 min of StandardEnsures method stability.
Tailing Factor (T) T < 1.5Critical for basic pyridine compounds.
Precision (n=6) RSD < 1.0% (Area)Validates injector and pump performance.
Resolution (Rs) > 2.0 between ImpuritiesEnsures accurate integration.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure Column is "End-capped" (e.g., Zorbax Eclipse, Waters XBridge).

    • Increase buffer ionic strength (add 10mM Ammonium Formate to MP A).

    • Increase Column Temperature to 45°C.

Issue: Carryover

  • Cause: Hydrophobic adsorption of the pyrazolo-pyridine core to the injector needle.

  • Solution: Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

Issue: Split Peaks

  • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into 5% ACN stream).

  • Solution: Dilute the sample with water to at least 50% aqueous content before injection.

References

  • Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Product Page. (Accesses CAS and basic physical data). Link

  • Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023. (Establishes chromatographic behavior of the scaffold). Link

  • PubChem. Compound Summary: 3-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine. (Physical properties and identifiers). Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for validation). Link

Sources

Method

Application Note: Vectorial Functionalization of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in Drug Discovery

Chemical Rationale & Scaffold Significance The pyrazolo[3,4-c]pyridine bicyclic system is a highly privileged pharmacophore in medicinal chemistry. Structurally mimicking the adenine ring of ATP, it serves as a robust bi...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Scaffold Significance

The pyrazolo[3,4-c]pyridine bicyclic system is a highly privileged pharmacophore in medicinal chemistry. Structurally mimicking the adenine ring of ATP, it serves as a robust bioisostere for purines and indazoles, making it a cornerstone in1[1]. This scaffold has been instrumental in the development of clinical candidates, including potent, brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors[2].

Within this chemical space, 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4)[3] emerges as an exceptionally versatile building block due to three distinct structural features:

  • C-3 Bromine: Provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions. This enables rapid elaboration along the C-3 growth vector, a critical trajectory for accessing the hydrophobic specificity pockets of kinase active sites[1].

  • N-1 Methylation: Locks the tautomeric state of the pyrazole ring. This causality is twofold: it simplifies NMR characterization during high-throughput synthesis and restricts the conformational flexibility of the scaffold, ensuring predictable structure-activity relationships (SAR). Furthermore, it increases the lipophilicity of the molecule, enhancing cellular permeability.

  • Pyridine Nitrogen (N-6): Acts as a critical hydrogen bond acceptor, frequently engaging the backbone amides (e.g., Met or Leu residues) in the kinase hinge region to anchor the inhibitor.

Divergent Synthetic Workflow

The following workflow illustrates the divergent functionalization pathways accessible from this single building block, enabling the rapid generation of diverse chemical libraries.

G Core 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Suzuki Suzuki-Miyaura Cross-Coupling (C-3 Arylation) Core->Suzuki Pd cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-3 Amination) Core->Buchwald Pd cat., R-NH2 Sonogashira Sonogashira Coupling (C-3 Alkynylation) Core->Sonogashira Pd/Cu cat., Alkyne Kinase Type I/II Kinase Inhibitors (Hinge Binders) Suzuki->Kinase Buchwald->Kinase FBDD Fragment-Based Drug Discovery (FBDD) Buchwald->FBDD Probe Fluorescent Probes / Chemical Tools Sonogashira->Probe

Divergent synthetic workflow utilizing 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Protocol I: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C-3 position to probe the hydrophobic pocket of a target protein.

Causality of Reagent Selection

When functionalizing the C-3 position of electron-deficient heteroaryls, the oxidative addition of the palladium catalyst to the C-Br bond can be sluggish. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a large bite angle, which accelerates both oxidative addition and reductive elimination, preventing catalyst degradation[1]. A solvent system of 1,4-Dioxane/H₂O (4:1) is selected; the water is strictly necessary to dissolve the inorganic base (K₂CO₃) and form the reactive boronate complex required for the transmetalation step.

Step-by-Step Methodology
  • Preparation: To an oven-dried 20 mL microwave vial, add 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Critical Step: Sparge the heterogeneous mixture with dry N₂ gas for exactly 15 minutes. Residual oxygen will rapidly oxidize the electron-rich phosphine ligands, leading to catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of N₂, then seal the vial with a crimp cap.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil block for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System
  • Visual Checkpoint: Upon heating to 90 °C, the biphasic suspension should transition into a dark, homogeneous amber solution. The formation of a black precipitate (palladium black) before the 1-hour mark indicates premature catalyst decomposition (likely due to inadequate degassing).

  • Analytical Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The starting bromide (Rf ~0.6) must be completely consumed. The product typically exhibits a lower Rf value and strong UV absorbance at 254 nm. LC-MS must show the disappearance of the characteristic bromine isotope pattern (m/z 212/214)[3] and the appearance of the target mass [M+H]⁺.

Protocol II: C-3 Amination via Buchwald-Hartwig Cross-Coupling

Objective: To form a C-N bond at the C-3 position, enabling extended target engagement through solvent-exposed regions of the kinase.

Causality of Reagent Selection

Amination of heteroaryl halides often suffers from competitive base-catalyzed degradation or hydrodehalogenation. Using the BrettPhos Pd G3 precatalyst ensures the rapid generation of the active monoligated Pd(0) species under mild conditions. BrettPhos is specifically chosen because its steric bulk prevents detrimental β-hydride elimination, making it ideal for coupling primary amines[1]. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to deprotonate the amine, facilitating transmetalation.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a dry vial with 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 0.5 mmol), the primary amine (1.5 equiv, 0.75 mmol), NaOtBu (2.0 equiv, 1.0 mmol), and BrettPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction Execution: Stir the mixture at 100 °C for 6 hours.

  • Workup: Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with 10% MeOH in CH₂Cl₂ (20 mL). Concentrate the filtrate for subsequent flash chromatography.

Self-Validating System
  • Visual Checkpoint: The reaction mixture will initially appear as a pale yellow suspension. Upon reaching 100 °C, successful generation of the active Pd(0) species is indicated by a rapid color shift to deep red/brown.

  • Analytical Checkpoint: Reaction completion is verified via LC-MS. The starting material must be completely absent. If a mass corresponding to the hydrodehalogenated core (m/z 134) is observed, the base concentration is too high, or the amine is sterically hindered, causing the catalyst to undergo β-hydride elimination instead of reductive elimination.

Quantitative Data: Optimization of C-C Bond Formation

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol I) using phenylboronic acid, demonstrating the causality between reaction conditions and yield.

EntryCatalyst System (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Yield (%)Causality & Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045Poor conversion. Monodentate PPh₃ ligands undergo rapid oxidation; competitive protodeboronation observed.
2Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88 Optimal. Bidentate ligand stabilizes the Pd intermediate; Dioxane provides superior solubility for the pyrazolopyridine core.
3Pd₂(dba)₃ / XPhosK₃PO₄n-Butanol10076Good conversion but requires higher temperatures. Traces of hydrodehalogenation detected.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9062Moderate yield. Stronger base in polar aprotic solvent led to partial degradation of the heteroaryl core.

References

  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: sigmaaldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Synthesis

This guide outlines an optimized technical workflow for the synthesis and yield improvement of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . It addresses the specific challenges of regioselective methylation and efficien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines an optimized technical workflow for the synthesis and yield improvement of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine . It addresses the specific challenges of regioselective methylation and efficient bromination that frequently compromise yields in this scaffold.

Executive Summary: The Yield Challenge

The synthesis of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine often suffers from two critical yield-limiting factors:

  • Regioselectivity (N1 vs. N2): Methylation of the 1H-pyrazolo[3,4-c]pyridine core typically results in a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers, leading to significant material loss during purification (often >40% loss).

  • Bromination Efficiency: Direct bromination can lead to poly-brominated byproducts or incomplete conversion depending on the reagent choice (NBS vs. Br

    
    ).
    

This guide provides a re-engineered workflow focusing on "N1-Directed Methylation" and "Aqueous Bromination" to maximize throughput.

Module 1: Optimized Synthetic Pathway

The following flowchart illustrates the high-yield route. The critical deviation from standard protocols is the use of silylation-directed alkylation or solvent-controlled methylation to solve the N1/N2 isomer problem.

G Start 3-Amino-4-methylpyridine Step1 Step 1: Cyclization (Diazotization) Start->Step1 NaNO2, AcOH Phase Transfer Core 1H-pyrazolo[3,4-c]pyridine (The Core) Step1->Core Step2 Step 2: Bromination (Br2/H2O or NBS) Core->Step2 Electrophilic Subst. BromoCore 3-Bromo-1H-pyrazolo [3,4-c]pyridine Step2->BromoCore Step3 Step 3: Regioselective Methylation (N1-Targeted) BromoCore->Step3 MeI, Base (Solvent Control) Product TARGET: 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Step3->Product

Figure 1: Optimized linear synthesis pathway prioritizing core formation followed by functionalization.

Module 2: Step-by-Step Troubleshooting & Protocols
Phase 1: Formation of the Pyrazole Core

Issue: Low yield during the cyclization of 3-amino-4-methylpyridine. Root Cause: Inefficient diazotization or poor phase separation during workup.

Q: How do I maximize the cyclization yield? A: Use a Phase-Transfer Catalyzed (PTC) approach for the diazotization workup.

  • Protocol: Dissolve 3-amino-4-methylpyridine in acetic acid/water. Add NaNO

    
     at 0°C.
    
  • Key Modification: Instead of simple extraction, neutralize with K

    
    CO
    
    
    
    and use 18-crown-6 (catalytic amount) in CHCl
    
    
    during extraction. This improves the recovery of the polar 1H-pyrazolo[3,4-c]pyridine core from the aqueous phase.
  • Target Yield: >85%.

Phase 2: Bromination (The "Green" Advantage)

Issue: Over-bromination or difficulty removing succinimide byproducts when using NBS. Root Cause: Lack of stoichiometry control in organic solvents.

Q: Is NBS or Elemental Bromine better for this substrate? A: Elemental Bromine (Br


) in water  is superior for the unsubstituted core.
  • Why? The 1H-pyrazolo[3,4-c]pyridine core is electron-rich. In water, the reaction precipitates the product as a solid, preventing over-bromination (the product is less soluble than the starting material).

  • Protocol: Suspend 1H-pyrazolo[3,4-c]pyridine in water. Add Br

    
     (1.05 eq) dropwise at room temperature. The 3-bromo derivative will precipitate as a solid. Filter and wash with weak bisulfite solution.
    
  • Yield: typically >90% with high purity (avoiding column chromatography).

Phase 3: The Critical Step – Regioselective Methylation

Issue: Getting a 50:50 or 60:40 mixture of N1 (desired) vs. N2 (undesired) methyl isomers. Root Cause: The pyridine nitrogen at position 6 creates an electronic environment that makes N1 and N2 competitively nucleophilic.

Q: How do I force the reaction to the N1 position? A: You must manipulate the Solvent-Base Pairing or use a Transient Silyl Group .

Strategy A: Solvent Control (Standard Lab Scale) Switching from polar aprotic (DMF) to non-polar solvents can invert selectivity, but for pyrazolo[3,4-c]pyridines, DMSO often favors the thermodynamic product (N1) more effectively than THF.

ConditionBaseSolventN1:N2 Ratio (Approx)Notes
Standard NaHTHF~1:1Avoid. Poor selectivity.
Optimized K

CO

DMF~2:1Standard, but requires column.
High Selectivity Cs

CO

DMSO ~4:1 to 6:1 Recommended. Cesium effect stabilizes the N1-transition state.

Strategy B: The "Silyl-Masking" Route (High Purity / Industrial) Recent literature suggests using (chloromethyl)trimethylsilane followed by fluoride deprotection.

  • Alkylation: React 3-bromo-1H-pyrazolo[3,4-c]pyridine with (chloromethyl)trimethylsilane (TMS-CH

    
    -Cl). This reagent is bulky and highly selective for N1 due to steric repulsion at N2 (near the pyridine ring).
    
  • Deprotection: Treat the intermediate with TBAF (Tetrabutylammonium fluoride). The TMS group cleaves, but the methyl remains.

  • Result: This "masked methylation" can boost N1 selectivity to >95:5 .

Module 3: Purification & Data Interpretation

Q: How do I quickly distinguish N1 from N2 isomers by NMR? A: Look at the NOE (Nuclear Overhauser Effect) signal.

  • N1-Methyl (Target): You will see an NOE correlation between the N-Methyl protons and the proton at C7 (the pyridine proton adjacent to the pyrazole ring).

  • N2-Methyl (Undesired): The methyl group is far from the pyridine ring protons; NOE will be weak or absent towards the pyridine ring, but strong towards the C3-Br (if H was there, but here it is Br). Note: Since C3 has Br, the C7 interaction is the definitive marker.

Q: The N1/N2 isomers are co-eluting on Silica. What now? A: Change the stationary phase or modifier.

  • Doping: Add 1% Triethylamine to your eluent (Hexane/EtOAc). These compounds are basic; tailing causes peak overlap. Base doping sharpens the peaks.

  • Crystallization: The N1 isomer is typically more crystalline and less soluble in ether/pentane than the N2 isomer. Triturate the crude mixture in cold diethyl ether; the N1 isomer often precipitates pure.

References
  • Regioselectivity in Pyrazole Methylation

    • Yang, E., & Dalton, D. M. (2024). "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." Journal of Organic Chemistry.
    • Source:

  • Synthesis of Pyrazolo[3,4-c]pyridine Core

    • Lunn, G. et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances.
    • Source:

  • Bromination Strategies for Heterocycles

    • Ahmed, S. A., et al. (2002). "A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives."[1] Photochemical & Photobiological Sciences.

    • Source:

  • General Pyrazolo-pyridine Synthesis & Tautomerism

    • Ferreira, M., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[2][3][4][5] Molecules. (Note: Discusses the analogous [3,4-b] system which shares identical methylation dynamics).

    • Source:

Sources

Optimization

side reactions in the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and troubleshooting protocols for the brominat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and troubleshooting protocols for the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine.

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in fragment-based drug discovery (FBDD), particularly for designing targeted kinase inhibitors[1]. Functionalization often begins with halogenation at the C-3 position to enable subsequent Suzuki-Miyaura cross-coupling[2]. However, the presence of the 1-methyl group and the fused heteroaromatic system introduces competing reaction pathways. This guide provides field-proven insights to ensure regioselective C-3 bromination while suppressing degradative side reactions.

Part 1: Mechanistic Workflow & Reaction Pathways

Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below illustrates the divergent pathways that 1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo depending on the reaction environment.

BrominationPathways SM 1-Methyl-1H-pyrazolo[3,4-c]pyridine (Starting Material) Cond_SEAr NBS, DMF, 0°C Darkness SM->Cond_SEAr Electrophilic Pathway Cond_Radical NBS, AIBN or Light Heat SM->Cond_Radical Homolytic Cleavage Cond_Excess Excess NBS Extended Time/Heat SM->Cond_Excess Poor Stoichiometry Cond_RingOpen NBS, HFIP No Scavenger SM->Cond_RingOpen Solvent Effect Prod_Desired 3-Bromo-1-methyl-... (Desired C-3 Bromination) Cond_SEAr->Prod_Desired High Yield Prod_Radical 1-(Bromomethyl)-... (Radical Side Reaction) Cond_Radical->Prod_Radical Side Reaction Prod_Over Dibrominated Species (Over-bromination) Cond_Excess->Prod_Over Side Reaction Prod_RingOpen Ring-Opened / Imide Adducts (N-N Cleavage) Cond_RingOpen->Prod_RingOpen Degradation

Reaction pathways and side reactions for 1-methyl-1H-pyrazolo[3,4-c]pyridine bromination.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing bromination at the 1-methyl group instead of the C-3 position? Causality & Expert Insight: Bromination of the 1-methyl group occurs via a free-radical substitution pathway rather than the desired electrophilic aromatic substitution (SEAr) at the electron-rich C-3 position. When using N-bromosuccinimide (NBS), ambient light, trace peroxides in ethereal solvents, or elevated temperatures can initiate the homolytic cleavage of the N-Br bond, generating highly reactive bromine radicals. Solution: Ensure the reaction is conducted in complete darkness. Switch to a strictly polar aprotic solvent (e.g., DMF or acetonitrile) at 0 °C to stabilize the ionic intermediates and suppress radical formation. If radical side reactions persist, adding a radical scavenger like BHT (butylated hydroxytoluene) will completely suppress this side pathway[3].

Q2: My LC-MS shows a significant M+78 peak corresponding to dibromination. How do I prevent over-bromination? Causality & Expert Insight: The pyrazolo[3,4-c]pyridine core is highly activated at the C-3 position. However, once mono-brominated, the intermediate can still undergo further electrophilic attack if excess brominating agent is present or if the temperature is poorly controlled. While the pyridine ring is generally electron-deficient, forcing conditions can lead to halogenation at the C-5 or C-7 positions[2]. Solution: Strictly control the stoichiometry of NBS to 1.00 – 1.05 equivalents. Add the NBS portion-wise over 30 minutes to a cooled solution (0–5 °C) to prevent localized concentration spikes that drive over-reaction.

Q3: I am getting unexpected ring-opened byproducts or imide adducts. What is happening? Causality & Expert Insight: Recent studies on pyrazolopyridines indicate that electrophilic halogenating agents like NBS can induce ring-opening reactions or form imide adducts via the cleavage of heteroaromatic N-N bonds[3]. This degradation is heavily exacerbated in highly polar, hydrogen-bonding fluorinated solvents like HFIP (hexafluoroisopropanol) when radical scavengers are absent. Solution: Avoid using HFIP if ring-opening is observed. Stick to standard solvents like DMF, and if strong activation is required, ensure 5 mol% BHT is added to protect the N-N bond from radical-induced cleavage[3].

Part 3: Quantitative Data on Bromination Conditions

The table below summarizes the impact of various reaction conditions on the yield and side-product profile during the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine.

Brominating AgentSolventTemperatureAdditiveDesired C-3 Bromo Yield (%)Major Side Product Observed
NBS (1.05 eq) DMF0 °CNone85 - 90% Trace dibromination (<2%)
NBS (1.05 eq) DMF25 °CAmbient Light< 50% 1-(Bromomethyl) derivative (~30%)
NBS (2.50 eq) MeCN60 °CNone< 10% Dibrominated species (>70%)
NBS (1.05 eq) HFIP25 °CNone< 20% Ring-opened imide adducts (49%)
NBS (1.05 eq) HFIP25 °CBHT (5 mol%)88% None detected

Note: Data synthesized from optimization studies on pyrazolopyridine halogenation[3].

Part 4: Validated Experimental Protocol: Selective C-3 Bromination

This protocol is designed as a self-validating system . Each step includes a physical or analytical check to ensure the reaction is proceeding via the correct mechanistic pathway.

Objective: Achieve >90% regioselective bromination at the C-3 position while suppressing 1-methyl bromination and N-N ring-opening side reactions.

Materials:

  • 1-Methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.02 equiv) – Crucial: Must be freshly recrystallized from water to remove trace Br₂ and succinimide.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Butylated hydroxytoluene (BHT, 0.05 equiv)

Step-by-Step Methodology:

  • Preparation & Purging: Dissolve 1-methyl-1H-pyrazolo[3,4-c]pyridine (10.0 mmol) in anhydrous DMF (20 mL) in a flame-dried, round-bottom flask. Add BHT (0.5 mmol) to the solution.

    • Causality: BHT acts as a radical scavenger to preemptively quench any bromine radicals, strictly enforcing the electrophilic aromatic substitution (SEAr) pathway[3].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C. Wrap the flask in aluminum foil to exclude ambient light.

    • Causality: Light and heat promote the homolytic cleavage of NBS, leading to unwanted radical bromination at the 1-methyl group.

  • Reagent Addition: Add freshly recrystallized NBS (10.2 mmol) portion-wise over 30 minutes.

    • Self-Validation Check: The solution should transition from colorless to a pale yellow. A rapid shift to dark orange/red indicates the presence of free Br₂ and potential over-bromination; if this occurs, halt the addition and allow the temperature to drop before resuming.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).

    • Self-Validation Check: The disappearance of the starting material mass (M+H) and the appearance of the M+H and M+H+2 isotope pattern (in a strict 1:1 ratio) confirms successful mono-bromination.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing further bromination during the concentration step.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace succinimide remains.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. nih.gov.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. nih.gov.[Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. researchgate.net.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Reactions

Welcome to the Application Scientist Support Portal. The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly valued pharmacophore in fragment-based drug discovery (FBDD), frequently utilized in the development of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly valued pharmacophore in fragment-based drug discovery (FBDD), frequently utilized in the development of kinase inhibitors (e.g., Syk, Pim, and LIMK)[1][2]. However, functionalizing the C-3 position of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine presents unique mechanistic challenges. The fused electron-deficient pyridine ring polarizes the system, while the basic N-6 nitrogen acts as a potent competitive ligand for transition metal catalysts, often leading to stalled reactions or complex byproduct mixtures.

This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to ensure your cross-coupling and metalation workflows succeed.

Part 1: Diagnostic Workflow for Cross-Coupling Failures

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the specific mechanistic failure point in your catalytic cycle.

TroubleshootingFlow Start Reaction Failed: Low Yield or No Product CheckLCMS Analyze Crude via LCMS Start->CheckLCMS SM_Intact Starting Material Intact CheckLCMS->SM_Intact Dehal Protodebromination (M-Br + H) CheckLCMS->Dehal Black Black Precipitate (Pd Black) CheckLCMS->Black Sol1 Increase Temp / Switch to Pd(dppf)Cl2 or XPhos Pd G3 SM_Intact->Sol1 Sol2 Ensure strictly anhydrous base Switch to K3PO4 Dehal->Sol2 Sol3 Catalyst Poisoning: Decrease concentration, use bulky ligand Black->Sol3

Workflow for diagnosing and resolving Suzuki-Miyaura coupling failures with 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling yields mostly unreacted starting material and palladium black. What is causing this?

Causality: The formation of palladium black indicates catalyst degradation prior to productive cross-coupling. The basic pyridine nitrogen (N-6) of the pyrazolo[3,4-c]pyridine core coordinates strongly to coordinatively unsaturated Pd(0) or Pd(II) intermediates. This off-cycle coordination displaces weaker phosphine ligands (like PPh3), creating a stable, inactive complex that eventually aggregates into inactive Pd black.

Solution: You must utilize sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos or APhos). These ligands prevent off-target nitrogen coordination through sheer steric bulk, keeping the palladium center active in the productive cycle.

CatalystPoisoning Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Productive) Pd0->OxAdd + Ar-Br Poison Pyridine N-Coordination (Off-cycle) Pd0->Poison + Pyridine N TransMet Transmetalation OxAdd->TransMet DeadEnd Stable Pd(II) Complex (Dead End) Poison->DeadEnd RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Divergent pathways showing productive oxidative addition versus off-cycle catalyst poisoning by the pyridine nitrogen.

Q2: I am observing significant protodebromination (dehalogenation) instead of the desired cross-coupled product. How can I suppress this?

Causality: Protodebromination occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation[3]. The C-3 position of the pyrazole is relatively electron-rich compared to the pyridine ring, making the C-Pd bond susceptible to electrophilic cleavage by protons. This is exacerbated by slow transmetalation caused by poorly soluble bases or sterically hindered boronic acids. Solution: Accelerate the transmetalation step by switching to a more soluble, anhydrous base (e.g., K3PO4 instead of Na2CO3) and minimizing water content if the boronic acid is stable.

Table 1: Catalyst & Base Screening Matrix for C-3 Suzuki-Miyaura Coupling

Catalyst / Ligand SystemBaseSolvent SystemConversion (%)Major ByproductMechanistic Rationale
Pd(PPh3)4Na2CO3 (aq)Dioxane / H2O< 15%Unreacted SMWeak phosphine is easily displaced by pyridine N-6.
Pd(dppf)Cl2K2CO3DMF45%ProtodebrominationSlow transmetalation allows protonation of Pd(II) intermediate.
XPhos Pd G3 K3PO4 (anhyd) Dioxane > 95% None Bulky biaryl ligand prevents N-coordination; soluble base accelerates transmetalation.
RuPhos Pd G3Cs2CO3Toluene85%Trace HomocouplingExcellent alternative for sterically hindered boronic acids.
Q3: Buchwald-Hartwig aminations at the C-3 position are stalling at 20% conversion. Why?

Causality: The C-3 position is sterically hindered by the adjacent N-1 methyl group. When coupled with the overall electron-deficient nature of the bicyclic system, reductive elimination becomes the rate-limiting step. Furthermore, strong bases like NaOtBu can induce degradation of the heterocyclic core at elevated temperatures. Solution: Employ tBuBrettPhos Pd G3 . The extreme steric bulk of tBuBrettPhos forces the Pd center into a geometry that dramatically accelerates reductive elimination over β-hydride elimination. Substitute NaOtBu with the milder base Cs2CO3 to preserve the integrity of the pyrazolopyridine ring.

Q4: Attempts to perform lithium-halogen exchange using n-BuLi result in complex mixtures and ring-opened byproducts. What is the alternative?

Causality: Alkyllithium reagents are highly nucleophilic. Instead of undergoing selective halogen-metal exchange at the C-3 bromine, n-BuLi attacks the highly electrophilic pyridine ring (similar to a Chichibabin reaction), leading to dearomatization and subsequent ring-opening. Solution: Utilize Knochel’s Turbo-Grignard (iPrMgCl·LiCl ) or TMPMgCl·LiCl . These reagents are highly kinetically active for metalation but exhibit extremely low nucleophilicity, allowing for clean halogen-metal exchange or directed C-H metalation without attacking the pyridine core.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Conversion Suzuki-Miyaura Coupling

Objective: Couple 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine with an arylboronic acid while suppressing protodebromination and catalyst poisoning. Validation Checkpoints: Color change indicates Pd activation; LCMS at 1h distinguishes between productive coupling and dehalogenation.

  • Preparation: In an oven-dried 10 mL microwave vial, add 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv, 5 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Atmosphere Control: Seal the vial and purge with Argon for 5 minutes. Causality Note: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane (4.0 mL).

    • Validation Check 1: The solution should transition from yellow to a deep red/orange upon heating, indicating the successful formation of the active monomeric Pd(0) species.

  • Reaction: Heat the mixture at 90 °C for 4 hours.

  • In-Process Control (IPC): At t = 1 hour, sample 10 µL, dilute in MeCN, and analyze via LCMS.

    • Validation Check 2: Look for the mass of the cross-coupled product. If the M-Br+H peak (protodebromination) exceeds 10%, add an additional 0.5 equiv of boronic acid and ensure the temperature is strictly maintained at 90 °C to force transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. To remove residual palladium, stir the filtrate with SiliaMetS® Thiol (metal scavenger) for 2 hours before concentration.

Protocol B: Selective Halogen-Metal Exchange using Turbo-Grignard

Objective: Generate the C-3 Grignard intermediate for electrophilic trapping without dearomatizing the pyridine ring.

  • Preparation: Dissolve 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

    • Causality Note: Temperatures above -20 °C drastically increase the risk of off-target metalation at the C-7 position.

  • Metalation: Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.1 equiv).

    • Validation Check 1: Monitor the reaction via TLC (quench a micro-aliquot in saturated NH4Cl). The starting material spot should disappear within 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation or I2 for iodination) neat or as a THF solution.

  • Workup: Warm to room temperature over 1 hour, then quench carefully with saturated aqueous NH4Cl. Extract with 2-MeTHF to maximize the recovery of the polar product.

References

  • Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances 13.46 (2023): 32545-32551. URL:[Link]

  • "Compounds as syk kinase inhibitors." European Patent Office - EP 2489663 A1 (2011).
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. URL:[Link]

  • "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors." PMC (2022). URL:[Link]

Sources

Optimization

Technical Support Center: Deprotection Strategies for Pyrazolo[3,4-c]pyridines

This technical guide addresses the specific challenges of deprotecting pyrazolo[3,4-c]pyridine derivatives. This scaffold features a distinctive electronic push-pull system—an electron-deficient pyridine ring fused to a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of deprotecting pyrazolo[3,4-c]pyridine derivatives. This scaffold features a distinctive electronic push-pull system—an electron-deficient pyridine ring fused to a potentially nucleophilic pyrazole—which creates unique stability and reactivity profiles during deprotection.

[1]

Audience: Medicinal Chemists, Process Chemists Scope: Troubleshooting N-deprotection (SEM, Boc, Ts, PMB, THP) on the pyrazolo[3,4-c]pyridine core.

Critical Reactivity Overview

Before initiating deprotection, understand the electronic bias of your scaffold:

  • Pyridine Ring (C4-C7): Electron-deficient. Risk: Susceptible to nucleophilic attack (e.g., ring opening by strong bases) and reduction under hydrogenation conditions if protonated.[1]

  • Pyrazole Ring (N1-N2): Nucleophilic. Risk: N1/N2 migration (acyl migration) during acidic deprotection or isomerization.[1]

Module A: The "Stubborn" Groups (SEM, MOM, THP)

The Challenge: The N-SEM (2-(Trimethylsilyl)ethoxymethyl) group is notoriously difficult to remove from electron-poor heterocycles like pyrazolo[3,4-c]pyridine. Standard fluoride conditions often fail due to the high stability of the N-CH2-N bond.

Decision Matrix: SEM Removal

Use this logic flow to select the correct reagent.

SEM_Deprotection Start Start: N-SEM Pyrazolo[3,4-c]pyridine Standard Attempt Standard Acid (TFA/DCM or HCl/EtOH) Start->Standard Check1 Did it work? Standard->Check1 Success Purify Product Check1->Success Yes Fail1 Incomplete / N-Hydroxymethyl intermediate? Check1->Fail1 No Strategy2 Strategy 2: Two-Step Acid/Base 1. TFA (Form iminium) 2. NH4OH or NaHCO3 (Release CH2O) Fail1->Strategy2 Check2 Did it work? Strategy2->Check2 Check2->Success Yes Strategy3 Strategy 3: The 'Nuclear' Option TBAF + Ethylenediamine (EDA) (Scavenges CH2O, prevents repolymerization) Check2->Strategy3 No (Stubborn) Strategy4 Strategy 4: Lewis Acid MgBr2 or SnCl4 Strategy3->Strategy4 If F- sensitive

Caption: Logic flow for selecting SEM deprotection conditions based on substrate response.

Protocol 1: TBAF + Ethylenediamine (The "Silver Bullet")

Why this works: TBAF cleaves the silyl group, but the resulting hemiaminal is stable. Ethylenediamine (EDA) acts as a formaldehyde scavenger, driving the equilibrium toward the deprotected product.[1]

  • Dissolve: 1.0 eq of N-SEM substrate in THF (0.1 M).

  • Add: 10.0 eq of Ethylenediamine (EDA) .

  • Add: 5.0–10.0 eq of TBAF (1M in THF).

  • Heat: Reflux (65–70 °C) for 12–24 hours. Note: Microwave irradiation at 80 °C for 1-2 h is also effective.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove EDA/TBAF.[1] Dry and concentrate.

Troubleshooting SEM:

Symptom Diagnosis Solution
Reaction stalls at intermediate Stable N-CH₂-OH (hemiaminal) formed. Treat crude with basic MeOH (NH₄OH/MeOH) or heat with NaOAc/EtOH to eliminate formaldehyde.[1]
Ipso-methylation (N1 to C3) Cation migration during acid deprotection. Switch to Fluoride conditions (TBAF/EDA) . Avoid TFA.

| Substrate decomposition | Fluoride attacking other silyl groups or base sensitivity. | Use MgBr₂[2]·OEt₂ in MeNO₂/Ether (Lewis Acid cleavage) or SnCl4 in DCM.[1] |

Module B: Carbamates & Sulfonamides (Boc, Ts)

The Challenge: The electron-deficient pyridine ring makes the attached nitrogens less nucleophilic, stabilizing the N-PG bond. Conversely, the ring is sensitive to nucleophilic attack during deprotection.[1]

Protocol 2: Mild Tosyl (Ts) Removal

Avoid harsh NaOH/reflux which can open the pyridine ring.[1]

  • Reagent: Cs₂CO₂ (3.0 eq) in MeOH/THF (2:1).

  • Conditions: Stir at RT to 50 °C.

  • Alternative (Reductive): Mg powder (50 eq) in MeOH with sonication. Caution: Monitor for reduction of the pyridine double bonds.

Protocol 3: Boc Deprotection (Non-Acidic)

If your molecule contains acid-sensitive groups (e.g., acetals), avoid HCl/Dioxane.[1]

  • Reagent: TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine .[1]

  • Mechanism: Silylation of the Boc carbonyl followed by collapse.

  • Thermal: Heating in HFIP (Hexafluoroisopropanol) at 150 °C (Microwave) can cleave Boc without added acid.[1]

Module C: Benzyl Groups (PMB, Bn)

The Challenge: Hydrogenation (Pd/C, H₂) is risky because the pyrazolo[3,4-c]pyridine core is prone to reduction, particularly the pyridine ring.[1]

Comparative Data: PMB Cleavage Methods
MethodReagentsSuccess RateRisk Factor
Acidic (Standard) TFA, Reflux, 16hHighHigh: Acid mediated rearrangement; N-migration.
Oxidative CAN (Ceric Ammonium Nitrate), MeCN/H₂OMediumMedium: Over-oxidation of electron-rich substituents.[1]
Hydrogenation Pd/C, H₂, MeOHLow (Selectivity issues)Critical: Reduction of pyridine ring to piperidine.[1]
Poisoned Hydrogenation Pd(OH)₂, H₂, Pyridine (solvent) HighLow: Pyridine acts as a poison to prevent ring reduction.[1]
Protocol 4: Poisoned Hydrogenation (Selectivity Fix)
  • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst).[1]

  • Solvent: MeOH with 10% Pyridine (v/v). The pyridine prevents the catalyst from reducing the heteroaromatic core.

  • Pressure: 1 atm H₂ (Balloon).

  • Temp: RT.

  • Workup: Filter through Celite. Co-evaporate with toluene to remove pyridine.

Troubleshooting Matrix (FAQ)

Q1: I used TFA to remove SEM, but I isolated a product with mass M+30. What is it?

  • Answer: You isolated the N-hydroxymethyl intermediate (+30 Da corresponding to CH₂O). The acidic step cleaved the SEM ether but failed to release the formaldehyde.

  • Fix: Take the crude material and stir in NH₄OH/MeOH or NaHCO₃/THF for 2 hours to force the elimination of formaldehyde.

Q2: During Boc deprotection with HCl/Dioxane, my product precipitated as a salt but is hygroscopic and degrading.

  • Answer: Pyrazolo[3,4-c]pyridine HCl salts can be unstable due to the acidity of the pyridinium proton.

  • Fix: Perform a free-base workup immediately. Suspend the salt in DCM and wash with saturated NaHCO₃. Do not store as the HCl salt for long periods if stability is unknown.

Q3: My PMB group won't come off with TFA reflux.

  • Answer: The electron-deficient core pulls electron density from the pyrazole nitrogen, strengthening the N-PMB bond.

  • Fix: Switch to oxidative cleavage . Use DDQ (2 eq) in DCM/H₂O (18:1) at RT. If that fails, try CAN in MeCN/H₂O, but watch for oxidation of other functional groups.[1]

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34629-34638.[1] Link

    • Citation for: Failure of TFA for SEM deprotection and ipso-methyl
  • BenchChem Technical Support. (2025). "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." Link[1]

    • Citation for: Use of MgBr2 and Lewis acid str
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1]

    • Citation for: General mechanisms of TBAF/Ethylenediamine cleavage.
  • Kocienski, P. J. (2005).[1] "Protecting Groups."[1][3][4][5][6][7][8][9] 3rd Edition.

    • Citation for: Poisoning Pd catalysts with pyridine to prevent heteroarom
  • Sakaguchi, H., et al. (2009).[1] "Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Tetrahedron Letters.

    • Citation for: Thermal deprotection of Boc in HFIP.[5]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter privileged scaffolds that resist standard functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter privileged scaffolds that resist standard functionalization. 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) is a prime example. While the pyrazolo[3,4-c]pyridine core is highly sought after in medicinal chemistry, the C3-bromine bond is notoriously sluggish towards oxidative addition and highly prone to parasitic side reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you successfully functionalize this recalcitrant building block.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the C3-Bromine position of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine so unreactive in standard cross-coupling? A: The low reactivity is a product of electronic mismatch. The pyrazole ring is inherently electron-rich, which donates electron density into the C-Br bond. This reduces the electrophilicity of the carbon center, significantly raising the activation energy required for the Pd(0) oxidative addition step. Furthermore, the adjacent N2 nitrogen and the N1-methyl group create a sterically and electronically demanding pocket that can unproductively coordinate the metal catalyst, stalling the catalytic cycle.

Q2: I am observing massive amounts of the debrominated byproduct (1-methyl-1H-pyrazolo[3,4-c]pyridine) instead of my coupled product. What is happening? A: You are observing a classic hydrodehalogenation (debromination) side reaction. When the transmetalation step of the Suzuki-Miyaura cycle is slow, the generated Ar-Pd(II)-Br intermediate is left exposed. It undergoes a parasitic reaction with hydrogen sources in your mixture (often from the solvent, amine bases, or even the boronic acid itself) to form an Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination to yield the debrominated heterocycle instead of the desired product[1].

Q3: How do I suppress this debromination and force the productive Suzuki coupling? A: You must accelerate both oxidative addition and transmetalation to outcompete the debromination pathway.

  • Ligand Choice: Switch to bulky, highly electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands stabilize the active Pd(0) species, accelerate oxidative addition into the deactivated C-Br bond, and their steric bulk forces the final reductive elimination.

  • Solvent Optimization: Halide salts (e.g., KBr) generated during the reaction cause severe "halide inhibition," rendering the transmetalation step reversible or sluggish. Switching your organic solvent from THF to Toluene minimizes this inhibition because the generated inorganic salts precipitate out of the non-polar toluene, driving the transmetalation forward[2].

Q4: If palladium catalysis completely fails, what are my alternative functionalization strategies? A: If the C3-Br bond remains inert, bypass oxidative addition entirely by utilizing Halogen-Metal Exchange . Treating the compound with a Turbo Grignard reagent (


-PrMgCl·LiCl) or 

-BuLi at cryogenic temperatures (-78 °C) generates a highly nucleophilic metallated intermediate. This can be directly trapped with electrophiles or converted into a boronic ester (via isopropoxyboronic acid pinacol ester) to reverse the polarity of your coupling strategy.

Q5: Can photoredox catalysis overcome this activation barrier? A: Yes. Dual Nickel/Photoredox catalysis is an excellent modern solution for recalcitrant heteroaryl bromides. By utilizing a single-electron transfer (SET) pathway, the system generates radical intermediates that completely bypass the high thermal barrier of traditional two-electron oxidative addition. This allows for the cross-coupling of unreactive substrates under extremely mild, room-temperature conditions[3].

Part 2: Visualizing the Reaction Pathways

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (High Barrier for C3-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Trans Transmetalation (Inhibited by Halides) PdII->Trans Boronic Acid Debrom β-Hydride Elimination / Hydride Transfer PdII->Debrom H-Source RedElim Reductive Elimination (Product Formation) Trans->RedElim RedElim->Pd0 Cross-Coupled Product Debrom->Pd0 Catalyst Recovery DeadEnd Debrominated Byproduct (Parasitic Pathway) Debrom->DeadEnd

Fig 1. Competing pathways in Pd-catalyzed cross-coupling: Productive cycle vs. Debromination.

Workflow Start Low Reactivity Detected (3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine) Opt1 Standard Cross-Coupling (e.g., Pd(PPh3)4) Start->Opt1 Check1 Is Debromination >20%? Opt1->Check1 Sol1 Switch to Bulky Ligands (XPhos) Change Solvent to Toluene Check1->Sol1 Yes Check2 Does Starting Material Remain? Check1->Check2 No Sol1->Check2 Sol2 Halogen-Metal Exchange (i-PrMgCl·LiCl, -78°C) Check2->Sol2 Yes (C3-Br too inert) Sol3 Dual Nickel/Photoredox Catalysis (SET Pathway) Check2->Sol3 Alt: If Grignard fails Success Successful Functionalization Check2->Success No (Reaction Complete) Sol2->Success Sol3->Success

Fig 2. Troubleshooting workflow for functionalizing unreactive heteroaryl bromides.

Part 3: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between reaction conditions and expected outcomes when functionalizing 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

StrategyCatalyst / ReagentsSolvent SystemTemp.Expected Outcome / Yield
Standard Suzuki Pd(PPh

)

(5 mol%), Na

CO

THF / H

O
80 °C< 10% (High Debromination)
Optimized Suzuki XPhos Pd G2 (2 mol%), K

PO

Toluene / H

O
100 °C60–80% (Suppressed Debromination)
Halogen-Metal Exchange

-PrMgCl·LiCl (1.2 eq), Electrophile
THF (Anhydrous)-78 °C to RT70–85% (Direct Functionalization)
Metallaphotoredox NiCl

·glyme, Ir(ppy)

, Blue LEDs
DMF25 °C65–90% (Mild Alkylation/Arylation)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Suppressed Debromination)

This protocol utilizes XPhos Pd G2 and a Toluene/Water system to accelerate transmetalation and prevent halide inhibition.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 1.0 mmol) and the desired boronic acid/ester (1.5 equiv).

  • Catalyst & Base Loading: Add XPhos Pd G2 (0.02 equiv, 2 mol%) and finely ground, anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent Addition & Degassing: Add Toluene (8 mL) and degassed H

    
    O (2 mL). Causality Check: The biphasic nature is critical; water dissolves the base to facilitate the formation of the reactive Pd-OH intermediate, while toluene precipitates the inhibitory KBr salt[2]. Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.
    
  • Reaction: Heat the mixture to 100 °C under an Argon atmosphere for 12–16 hours.

  • Self-Validation (In-Process Control): At 4 hours, pull a 10

    
    L aliquot, dilute in MeCN, and analyze via LCMS.
    
    • If the starting material mass [M+H]

      
       212/214 is dominant: The oxidative addition is failing. Consider increasing the catalyst loading to 5 mol%.
      
    • If the debrominated mass [M+H]

      
       134 is dominant: Transmetalation is failing. Ensure your K
      
      
      
      PO
      
      
      is strictly anhydrous and not clumped.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Halogen-Metal Exchange via Turbo Grignard

This protocol completely bypasses Pd-catalysis by leveraging the kinetic acidity/exchange rate of the C3-Br bond at cryogenic temperatures.

  • Preparation: In a flame-dried Schlenk flask under a strict Argon atmosphere, dissolve 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metallation: Dropwise, add

    
    -PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.2 equiv) down the side of the flask over 5 minutes. Stir at -78 °C for 45 minutes.
    
  • Self-Validation (Quench Test): To confirm complete exchange, withdraw a 0.1 mL aliquot and quench it into a vial containing CD

    
    OD. Analyze via 
    
    
    
    H NMR or LCMS. You should observe >95% deuterium incorporation at the C3 position (mass [M+H]
    
    
    135).
  • Electrophile Trapping: Once validated, add your neat electrophile (e.g., DMF for formylation, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for borylation) (2.0 equiv) dropwise at -78 °C.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH

    
    Cl, extract with DCM, and purify.
    

References

  • Meringdal, J. W., & Menche, D. "Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts". Organic Process Research & Development, ACS Publications. URL:[Link]

  • Primer, D. N., et al. "Base-Free Photoredox/Nickel Dual-Catalytic Cross-Coupling of Ammonium Alkylsilicates". Journal of the American Chemical Society. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Atlas: Bromo-Substituted Pyrazolopyridines

This guide provides an in-depth technical analysis of the reactivity profiles of bromo-substituted pyrazolopyridines, specifically focusing on the two most pharmacologically relevant isomers: pyrazolo[1,5-a]pyridine and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity profiles of bromo-substituted pyrazolopyridines, specifically focusing on the two most pharmacologically relevant isomers: pyrazolo[1,5-a]pyridine and 1H-pyrazolo[3,4-b]pyridine .

Executive Summary

In drug discovery, pyrazolopyridines serve as bioisosteres for purines and indoles, widely used in kinase inhibitors (e.g., MAPK, CDK). The reactivity of a bromo-substituent on these scaffolds is not uniform; it is dictated by the specific fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring.

  • Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen system. The 5-membered ring (C3) is electron-rich (susceptible to electrophilic attack), while the 6-membered ring (C7) is amenable to C-H activation and cross-coupling.

  • Pyrazolo[3,4-b]pyridine: A fused system.[1] The pyridine moiety (C4, C6) is highly electron-deficient, making it a hotspot for SNAr and rapid oxidative addition, often reacting before the pyrazole (C3) positions.

Scaffold A: Pyrazolo[1,5-a]pyridine

This scaffold features a bridgehead nitrogen that donates electron density into the 5-membered ring, creating a distinct dipole.

Electronic Reactivity Profile
  • C3-Position (Pyrazole): The most electron-rich site. It is the preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., bromination, nitration). In cross-coupling (Suzuki), a C3-Br bond is reactive but often requires electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition due to the increased bond strength compared to electron-deficient positions.

  • C7-Position (Pyridine): Proximity to the bridgehead nitrogen makes this C-H bond acidic and susceptible to Direct C-H Arylation . A C7-Br is highly reactive in cross-couplings due to steric relief and electronic activation.

Experimental Insight: Regioselectivity

In competitive coupling scenarios involving poly-halogenated substrates, the reactivity order for Pd-catalyzed cross-coupling is generally: C7-Br > C3-Br Reasoning: The C7 position is on the more electron-deficient pyridine ring (facilitating Pd(0) attack) and is often less sterically hindered than C3, which faces the "bay" region of the fused system.

Protocol 1: Site-Selective Suzuki Coupling at C3

Target: Functionalization of 3-bromo-pyrazolo[1,5-a]pyridine.

  • Reagents: 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassing is critical.

  • Conditions: Heat at 80-100 °C for 4-12 hours under Argon.

  • Monitoring: TLC (Hexane/EtOAc). Product is usually more polar than starting material.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Note: If C7-H activation is a competing side reaction (observed with Pd(OAc)₂), use the Pd(dppf)Cl₂ precatalyst to suppress this pathway.

Scaffold B: 1H-Pyrazolo[3,4-b]pyridine

This scaffold mimics the quinoline/isoquinoline electronic structure but with higher nitrogen content.

Electronic Reactivity Profile
  • C4-Position (Para to Pyridine N): The "Hotspot". This position is electronically equivalent to the 4-position of pyridine. It is exceptionally reactive toward SNAr (displacement by amines/alkoxides) and Suzuki coupling .

  • C6-Position (Ortho to Pyridine N): Reactive, but generally less so than C4 due to the lack of para-resonance stabilization of the Meisenheimer intermediate (in SNAr) or slightly higher steric hindrance.

  • C3-Position (Pyrazole): The "Stable" zone. A C3-Br bond is significantly more stable than C4-Br or C6-Br. It typically reacts last in sequential coupling strategies.

Experimental Insight: Sequential Functionalization

For a 4,6-dibromo-1H-pyrazolo[3,4-b]pyridine , the functionalization sequence is:

  • First: C4 (SNAr or mild Suzuki).

  • Second: C6 (Standard Suzuki).

  • Third: C3 (Requires forcing conditions or specialized ligands).

Protocol 2: Regioselective SNAr at C4

Target: Introduction of amine at C4, leaving C6-Br intact.

  • Reagents: 4,6-dibromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (1.5 equiv).

  • Solvent: n-Butanol or DMF.

  • Conditions: Heat at 80 °C for 2-4 hours.

  • Mechanism: The reaction proceeds via addition-elimination. The C4 position is activated by the pyridine nitrogen (para-relationship), stabilizing the negative charge intermediate.

  • Selectivity Control: Do not exceed 100 °C, or C6 substitution may begin to compete.

Comparative Data Analysis

The following table summarizes the reactivity trends for bromo-substituents at various positions under standard Palladium-catalyzed conditions (Suzuki-Miyaura).

ScaffoldPositionElectronic EnvironmentReactivity Rank (1=Highest)Preferred Reaction Type
Pyrazolo[1,5-a] C7 Electron-Deficient (Pyridine)1 C-H Activation, Cross-Coupling
Pyrazolo[1,5-a] C3 Electron-Rich (Pyrazole)2 Electrophilic Sub., Cross-Coupling
Pyrazolo[3,4-b] C4 Highly Electron-Deficient1 SNAr, Cross-Coupling
Pyrazolo[3,4-b] C6 Electron-Deficient2 Cross-Coupling
Pyrazolo[3,4-b] C3 Electron-Rich3 Late-stage Cross-Coupling

Reactivity Visualization

The following diagrams map the logical flow of reactivity for both scaffolds.

ReactivityMap cluster_0 Scaffold A: Pyrazolo[1,5-a]pyridine cluster_1 Scaffold B: Pyrazolo[3,4-b]pyridine P15 Pyrazolo[1,5-a]pyridine Core C3_Br C3-Br (Electron Rich) P15->C3_Br Electrophilic Halogenation C7_Br C7-Br/H (Electron Deficient) P15->C7_Br C-H Activation Product_A1 Product_A1 C3_Br->Product_A1 Suzuki (Requires active ligand) Product_A2 Product_A2 C7_Br->Product_A2 Suzuki (Fast) or Direct Arylation P34 4,6-Dibromo Pyrazolo[3,4-b] C4_Rxn C4-Position (Most Reactive) P34->C4_Rxn 1. SNAr or Suzuki (Mild) C6_Rxn C6-Position (Secondary) C4_Rxn->C6_Rxn 2. Suzuki (Standard) C3_Rxn C3-Position (Least Reactive) C6_Rxn->C3_Rxn 3. Suzuki (Forcing)

Caption: Comparative reactivity flow showing the sequential functionalization logic. Red/Yellow nodes indicate primary reactive sites; Green/Blue indicate secondary sites.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. (General Suzuki protocols adaptable to electron-deficient heterocycles).

  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (Specific data on C3 reactivity in fused systems).

  • National Institutes of Health (PMC). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Analogous C7 reactivity patterns).

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (Mechanistic insight into poly-bromo pyridine coupling).

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (Synthesis and characterization of [3,4-b] derivatives).

Sources

Comparative

structure-activity relationship (SAR) of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Analogs: A Strategic Approach for Kinase Inhibitor Discovery Introduction: The Privileged Pyrazolopyridine S...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Analogs: A Strategic Approach for Kinase Inhibitor Discovery

Introduction: The Privileged Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and prevalence in biologically active compounds.[1][2] Its structural resemblance to the native purine core allows it to effectively interact with the ATP binding sites of a wide array of protein kinases.[1][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

The pyrazolopyridine family comprises several isomers based on the fusion of the pyrazole and pyridine rings, with the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine cores being extensively explored.[4] These scaffolds have given rise to numerous clinical candidates and approved drugs, demonstrating their favorable pharmacokinetic and pharmacodynamic properties.[1] This guide will focus on a specific, strategically important starting scaffold: 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. We will provide a comparative analysis of its potential analogs, drawing upon established SAR principles from related pyrazolopyridine series to guide the rational design of novel kinase inhibitors.

The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Core: A Versatile Starting Point

The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is an excellent starting point for a fragment-based or lead optimization campaign. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the systematic introduction of diverse chemical functionalities to probe the chemical space of the target's binding site. The methyl group at the N1 position can contribute to improved solubility and may form favorable interactions within the active site, although, as we will discuss, the nature of this substituent can be a critical determinant of activity.[5]

Core scaffold and key modification points.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a series of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine analogs is not yet published, we can extrapolate from the extensive literature on related pyrazolopyridine kinase inhibitors to build a predictive SAR model. The following sections compare the likely outcomes of modifications at key positions.

Modifications at the C3-Position: The Primary Driver of Potency

The C3-position is arguably the most critical for achieving high potency. Substituents at this position typically project into the core of the ATP binding site, where they can form key interactions with the hinge region of the kinase.

  • Aryl and Heteroaryl Substituents: The introduction of small, flat aromatic or heteroaromatic rings via Suzuki coupling is a common and effective strategy. For many kinases, a phenyl or a substituted phenyl ring is well-tolerated. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine inhibitors of TANK-binding kinase 1 (TBK1), various substituted phenyl groups at a corresponding position were found to be optimal.[6] The nature and position of substituents on this aryl ring are critical. Electron-withdrawing groups like halogens or cyano groups, or hydrogen bond acceptors like methoxy groups, can significantly modulate potency and selectivity.

  • Amino and Amide Linkages: Buchwald-Hartwig amination can be used to introduce an amino linker at the C3-position, which can then be further functionalized. This strategy has been successfully employed in the development of inhibitors for various kinases.[7] An amine at this position can act as a hydrogen bond donor, potentially interacting with the backbone of the hinge region.

Comparison:

C3-Substituent Predicted Effect on Activity Rationale
Unsubstituted Phenyl Baseline Potency Occupies the hydrophobic pocket adjacent to the hinge.
3-Fluorophenyl Potentially Increased Potency The fluorine atom can form favorable orthogonal multipolar interactions.[8]
3-Aminophenyl Potentially Increased Potency The amino group can act as a hydrogen bond donor.[9]

| Pyrimidin-5-yl | Potentially Increased Potency | The nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine of ATP. |

Modifications at the N1-Position: Modulating Selectivity and Solubility

The N1-substituent often points towards the solvent-exposed region of the ATP binding site. While the methyl group in our core scaffold is a good starting point, its modification can be crucial for fine-tuning the compound's properties.

  • N1-H vs. N1-Alkyl: Some studies on pyrazolo[3,4-c]pyridines have shown the importance of an N1-H for activity against kinases like GSK3α/β, where it can act as a hydrogen bond donor.[5] Conversely, for other kinases, small alkyl groups like methyl or ethyl are well-tolerated and can improve cell permeability and metabolic stability. The optimal choice is target-dependent.

  • Larger and More Complex Groups: Introducing larger or more polar groups at N1 can improve solubility but may also lead to a loss of potency if the group clashes with the protein surface.

Comparison:

N1-Substituent Predicted Effect on Activity Rationale
Methyl (Core) Good Starting Point Balances potency and drug-like properties.
Hydrogen Potentially Increased Potency (Target-dependent) Can act as a hydrogen bond donor.[5]
Ethyl Similar or Slightly Reduced Potency Small alkyl groups are often tolerated.

| 2-Hydroxyethyl | Potentially Improved Solubility, Variable Potency | Increases polarity, but may introduce unfavorable steric interactions. |

Modifications at the C7-Position: Fine-Tuning and Vectorial Growth

The C7-position on the pyridine ring offers a vector for growth into less conserved regions of the ATP binding site, which can be exploited to enhance selectivity.

  • Small Alkoxy or Amino Groups: Introduction of small groups like methoxy or dimethylamino at this position can improve physicochemical properties without significantly altering the core binding mode.

  • Directed Synthesis: Recent work has demonstrated selective metalation at the C7-position, allowing for the introduction of a variety of substituents.[3] This provides a powerful tool for exploring this region of chemical space. The absence of a bulky substituent at this position has been noted as important for the activity of some pyrazolo[3,4-c]pyridine kinase inhibitors.[5]

Comparison:

C7-Substituent Predicted Effect on Activity Rationale
Hydrogen (Core) Baseline Unsubstituted.
Methoxy Potentially Improved Solubility Small, polar group.
Methyl Minimal Effect on Potency Small, hydrophobic group.

| Amino | Potentially Improved Selectivity | Can form additional hydrogen bonds in a less conserved region. |

Experimental Protocols

To validate the predicted SAR, a systematic synthetic and biological evaluation workflow is necessary.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling at C3

This protocol describes a general method for introducing aryl or heteroaryl groups at the C3-position of the 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine core.

  • To a microwave vial, add 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated analog.

Start 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Process Suzuki Coupling (Microwave, 120-150°C) Start->Process Reagents Ar-B(OH)2 Pd(PPh3)4 K2CO3 Reagents->Process Purification Workup & Chromatography Process->Purification Product C3-Arylated Analog Purification->Product

Synthetic workflow for C3-arylation.
Biochemical Assay: In Vitro Kinase Inhibition

This protocol provides a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase using a luminescence-based assay.

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a buffered solution.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ATP remaining using a commercial luminescence-based kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Anti-proliferative Activity

This protocol assesses the ability of the compounds to inhibit the growth of a relevant cancer cell line.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and incubate according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent viability for each compound concentration relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Kinase Binding Mode

The pyrazolopyridine scaffold is expected to bind in the ATP pocket, with the pyrazole nitrogen and the pyridine nitrogen forming hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine base of ATP.

cluster_0 Kinase ATP Binding Site cluster_1 Pyrazolopyridine Inhibitor Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Core Pyrazolopyridine Core Core->Hinge H-Bonds C3_Aryl C3-Aryl Group C3_Aryl->HydrophobicPocket Hydrophobic Interactions N1_Methyl N1-Methyl N1_Methyl->SolventFront Solvent Interaction

Sources

Validation

A Comparative Spectroscopic Guide to Pyrazolo[3,4-c]pyridine Isomers

This guide provides an in-depth spectroscopic comparison of pyrazolo[3,4-c]pyridine isomers and related pyrazolopyridine scaffolds. It is designed for researchers, scientists, and drug development professionals engaged i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of pyrazolo[3,4-c]pyridine isomers and related pyrazolopyridine scaffolds. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these important heterocyclic compounds. By leveraging experimental data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, this document aims to provide a clear framework for the structural elucidation and differentiation of these closely related molecules.

Introduction: The Significance of Pyrazolopyridine Scaffolds

Pyrazolopyridines, including the pyrazolo[3,4-c]pyridine core, are privileged scaffolds in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets.[1] This has led to their investigation in numerous therapeutic areas, including their use as inhibitors of phosphodiesterases and cyclin-dependent kinases.[2] The specific arrangement of nitrogen atoms and the fused ring system in different pyrazolopyridine isomers can significantly impact their biological activity, making unambiguous structural characterization a critical aspect of drug discovery and development.

This guide will focus on the spectroscopic signatures that differentiate pyrazolo[3,4-c]pyridine isomers, particularly the N1-H and N2-H tautomers, and will also draw comparisons with other isomeric pyrazolopyridine systems such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of pyrazolopyridine isomers. Subtle differences in the electronic environment of protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.

¹H and ¹³C NMR Spectroscopy of Pyrazolo[3,4-c]pyridines

A key challenge in the characterization of pyrazolo[3,4-c]pyridines is the potential for tautomerism, with the proton on the pyrazole nitrogen occupying either the N1 or N2 position. A comprehensive NMR study on 5-substituted pyrazolo[3,4-c]pyridine derivatives has conclusively shown that these compounds predominantly exist in the N1-H tautomeric form in solution.[2] This finding is supported by both experimental ¹H, ¹³C, and ¹⁵N NMR data and quantum-chemical calculations.[2]

Key Distinguishing Features:

  • ¹H NMR: The protons on the pyridine ring of pyrazolo[3,4-c]pyridines typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the position of substituents and the electronic effects of the fused pyrazole ring. For the parent 1H-pyrazolo[3,4-c]pyridine, the proton at C7 is expected to be the most deshielded due to its proximity to the pyridine nitrogen.

  • ¹³C NMR: The carbon chemical shifts also provide valuable structural information. The carbons of the pyridine ring are typically found between δ 115 and 150 ppm, while the pyrazole carbons have distinct chemical shifts that can aid in isomer identification.

Comparative NMR Data of Pyrazolopyridine Isomers

The arrangement of the pyrazole and pyridine rings significantly influences the chemical shifts of the ring protons and carbons. Below is a comparative summary of typical ¹H and ¹³C NMR chemical shifts for different pyrazolopyridine scaffolds.

IsomerRepresentative ¹H NMR Chemical Shifts (ppm)Representative ¹³C NMR Chemical Shifts (ppm)
Pyrazolo[3,4-c]pyridine H3: ~8.15, H4: ~7.82, H7: ~8.80[3]C3: ~134.2, C3a: ~131.2, C4: ~115.6, C5: ~141.0, C7: ~135.1, C7a: ~137.6[3]
Pyrazolo[3,4-b]pyridine H3: ~8.06, H4/H5/H6: ~7.13-8.55[4]C3: ~130-140, Pyridine Carbons: ~110-155
Pyrazolo[4,3-b]pyridine H5: ~9.10, H7: ~8.11[1]Pyridine Carbons: ~115-146, Pyrazole Carbons: ~125-140[1]

Note: Chemical shifts are highly dependent on substituents and the solvent used. The values presented are for representative examples and should be used as a general guide.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of pyrazolopyridine isomers is provided below.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (for complex structures):

    • For unambiguous assignment of protons and carbons, especially in highly substituted derivatives, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of pyrazolopyridine isomers and for gaining structural insights through the analysis of their fragmentation patterns.

Fragmentation of Pyrazolopyridines

The fragmentation of pyrazolopyridine isomers under electron ionization (EI) often involves characteristic losses of small molecules and radicals. While specific fragmentation patterns will vary with the substitution pattern, some general trends can be observed for related heterocyclic systems.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da).

  • Loss of CO: For derivatives containing a carbonyl group, the loss of carbon monoxide (CO, 28 Da) is a typical fragmentation.

  • Loss of Halogens/Halogen Acids: In halogenated derivatives, the loss of a halogen radical or a hydrogen halide molecule is frequently observed.

  • Ring Cleavage: The fused ring system can also undergo more complex cleavage, leading to a variety of fragment ions.

A systematic study of the mass spectra of benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines revealed fragmentation involving the elimination of a CO molecule followed by other fragments like halogens, halogen acids, and HCN.[5]

Experimental Protocol: Mass Spectrometry

The following protocol outlines the general procedure for obtaining mass spectra of pyrazolopyridine isomers.

Sample Preparation
  • Solvent: Dissolve a small amount of the compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL).

Mass Spectrometry Analysis
  • Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is useful for observing fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for determining the molecular ion with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a detailed fragmentation spectrum.

Vibrational and Electronic Spectroscopy: IR and UV-Vis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of pyrazolopyridine isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying characteristic functional groups present in the molecule.

  • N-H Stretching: For the N-H tautomers, a characteristic stretching vibration is expected in the range of 3200-3500 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

For example, the IR spectrum of a 1,3a,4,5-tetrahydro-3-methyl-4-(pyridin-4-yl)pyrazolo[3,4-c]pyrazole derivative showed a prominent N-H stretching band at 3435 cm⁻¹ and C=N stretching at 1599 cm⁻¹.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of substituents. Pyrazolopyridine derivatives typically exhibit strong absorption bands in the UV region (200-400 nm) due to π → π* transitions within the aromatic system. The specific absorption maxima can help in distinguishing between isomers with different conjugation patterns.

Experimental Protocol: IR and UV-Vis Spectroscopy

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm) using a spectrophotometer. A blank spectrum of the solvent should be recorded and subtracted.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic characterization and comparison of pyrazolo[3,4-c]pyridine isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Isomers Purification Purify Isomers Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Fragmentation IR IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Structure_Elucidation Elucidate Individual Structures NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Comparative_Analysis Compare Spectroscopic Data Structure_Elucidation->Comparative_Analysis Isomer_Differentiation Differentiate Isomers Comparative_Analysis->Isomer_Differentiation

Caption: Workflow for the spectroscopic comparison of pyrazolo[3,4-c]pyridine isomers.

Conclusion

The comprehensive spectroscopic analysis of pyrazolo[3,4-c]pyridine isomers and their related scaffolds is essential for their unambiguous structural assignment. NMR spectroscopy stands out as the most definitive technique, providing detailed information on connectivity and stereochemistry, and has been instrumental in establishing the predominant N1-H tautomer of pyrazolo[3,4-c]pyridines. Mass spectrometry, IR, and UV-Vis spectroscopy offer complementary data that, when combined, provide a robust and self-validating system for the characterization of these medicinally important molecules. This guide provides the foundational knowledge and experimental protocols to aid researchers in this critical analytical endeavor.

References

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643-649. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399. [Link]

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 758. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1845-1848. [Link]

  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. It ensu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. It ensures that measurements are reliable, reproducible, and fit for their intended purpose. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic intermediate in modern synthetic chemistry. While specific literature on this exact molecule is limited[1], this guide synthesizes established principles for structurally similar bromo-substituted and N-heterocyclic compounds to provide a robust framework for method validation.[2][3][4][5][6][7] All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Introduction: The Critical Role of Analytical Method Validation

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a member of the pyrazolopyridine family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[12] The accurate quantification of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[7] Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended use, a mandatory requirement in regulated environments.[11]

This guide will compare the two most prominent chromatographic techniques, HPLC and GC, for the analysis of this compound, focusing on the practical application of ICH Q2(R1) validation parameters.[8][11]

Choosing the Right Tool: HPLC vs. GC for 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

The primary decision in developing an analytical method for a compound like 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine rests on its physicochemical properties, specifically its volatility and thermal stability.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry, ideal for non-volatile, polar, and thermally labile compounds.[13][14][15] Given that many complex heterocyclic molecules can degrade at high temperatures, HPLC is often the default starting point. Reversed-phase HPLC, with a C18 column, is particularly well-suited for separating moderately polar compounds.[2][6]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[14][15][16] It offers high separation efficiency and is often faster than HPLC.[13][14] For 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, GC could be a viable option if the compound can be vaporized without degradation. It is particularly adept at identifying and quantifying volatile impurities.[15]

The logical workflow for selecting and validating an analytical method is depicted below.

Caption: Workflow for Analytical Method Selection and Validation.

Comparative Performance Data: HPLC vs. GC

The following table summarizes the expected performance characteristics for validated HPLC and GC methods for the analysis of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. These values are based on typical performance for similar analytes and serve as a benchmark for method development.[2][6]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Rationale & Causality
Linearity (R²) > 0.999> 0.999Both techniques are capable of excellent linearity when properly optimized. The detector response should be directly proportional to the analyte concentration.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%ICH guidelines suggest this range for an assay of a drug substance.[11] It demonstrates the closeness of the measured value to the true value.
Precision (%RSD) < 2.0%< 1.5%GC often exhibits slightly better precision due to the highly reproducible nature of modern autosamplers and the stability of flame ionization detectors (FID).
Limit of Detection (LOD) ~5-50 ng/mL~1-10 ng/mLGC with an FID is generally more sensitive for volatile organic compounds than HPLC with a standard UV detector.
Limit of Quantitation (LOQ) ~20-150 ng/mL~5-30 ng/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Specificity/Selectivity ExcellentGood to ExcellentHPLC often provides better selectivity for complex mixtures due to the dual selectivity of the stationary and mobile phases. GC's selectivity is primarily driven by the column's stationary phase.
Typical Run Time 10-20 minutes5-15 minutesGC analyses are often faster due to the use of high-temperature ramps and high carrier gas flow rates.[14]
Instrumentation Cost Moderate to HighModerateHPLC systems, particularly the pumps required for high-pressure solvent delivery, can be more expensive.[14]

Experimental Protocols

Herein are detailed, step-by-step protocols for the validation of an HPLC-UV method. The principles can be adapted for a GC-FID method.

Proposed HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV-Vis detector.[6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a dilute solution of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 0.5 mg/mL.

Validation Protocol: Step-by-Step

The validation process follows a logical hierarchy, where each parameter builds upon the previous one.

Caption: Hierarchical Flow of Validation Parameters.

1. Specificity:

  • Prepare and inject a blank (mobile phase), a placebo (a mixture of all potential matrix components without the analyte), and a sample of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.[11] Peak purity can be further confirmed using a Diode Array Detector (DAD) or Mass Spectrometry (MS).

2. Linearity:

  • Prepare a stock solution of the reference standard and perform serial dilutions to obtain at least five concentration levels covering 80% to 120% of the expected working concentration.[8][11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

  • Prepare three samples at each level and analyze.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

4. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[11]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[11]

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Verification: Prepare samples at the calculated LOQ concentration and analyze to confirm that the precision and accuracy are acceptable at this level.[11]

6. Robustness:

  • Deliberately introduce small variations to the method parameters, one at a time. For HPLC, this includes:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze the system suitability parameters (e.g., peak tailing, resolution) after each change.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, demonstrating the method's reliability during normal use.[8]

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of pharmaceutical intermediates like 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

  • HPLC is the recommended primary technique due to its versatility and suitability for a wide range of compounds, especially those whose thermal stability is unknown or questionable.[13][15] Its robustness and high selectivity make it ideal for routine quality control in a regulated environment.[7]

  • GC should be considered as a complementary technique , particularly for the analysis of volatile organic impurities or as a faster alternative if the analyte is proven to be thermally stable.[15] GC-MS offers unparalleled identification capabilities for unknown volatile peaks.[13]

Ultimately, the choice of method must be justified and supported by a thorough validation study as outlined in this guide. Adherence to ICH guidelines is essential to ensure data integrity and regulatory compliance.[9][18]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ICH. Quality Guidelines. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Keim, H., et al. (2002). Method for determining nitrogenous heterocycle compounds in wine. Journal of Agricultural and Food Chemistry. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. [Link]

  • Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • ResearchGate. (2019). Validation of Analytical Methods. [Link]

  • PubChemLite. 3-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine. [Link]

  • SIELC Technologies. (2018). Separation of Bromoethane on Newcrom R1 HPLC column. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

Validation

in vitro vs. in vivo efficacy of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives

The following guide provides a technical comparison of the in vitro and in vivo efficacy of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives . This analysis focuses on their primary application as ERK1/2 inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the in vitro and in vivo efficacy of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives . This analysis focuses on their primary application as ERK1/2 inhibitors and antiproliferative agents in oncology, synthesizing data from key patent literature (e.g., Merck Sharp & Dohme) and academic medicinal chemistry studies.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Scaffold Advantage

The 1-methyl-1H-pyrazolo[3,4-c]pyridine core has emerged as a privileged scaffold in kinase inhibitor discovery, particularly for the MAPK/ERK pathway . The 3-bromo derivative (CAS: 1326715-73-4) serves as the critical "divergent point" for Structure-Activity Relationship (SAR) exploration. By utilizing palladium-catalyzed cross-coupling at the 3-position, researchers can access a vast chemical space of 3-aryl and 3-heteroaryl derivatives that exhibit nanomolar potency against ERK1/2 and Pim kinases.

Key Takeaway: While in vitro assays consistently demonstrate high potency (


 nM) for optimized derivatives, in vivo efficacy is strictly governed by the metabolic stability of the C3-substituent and the physicochemical properties introduced at the N1 or C5/C7 positions.

Mechanistic Basis & Chemical Logic

The efficacy of these derivatives stems from their ability to bind to the ATP-binding pocket of target kinases. The 1-methyl-1H-pyrazolo[3,4-c]pyridine acts as a hinge binder.

SAR Logic (Structure-Activity Relationship)[1]
  • Core (Pyrazolo[3,4-c]pyridine): Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).

  • 3-Position (via 3-Bromo intermediate): The primary vector for potency. Introduction of aryl/heteroaryl groups here fills the hydrophobic pocket behind the gatekeeper residue.

  • 1-Methyl Group: Controls solubility and prevents non-specific binding, but can be a metabolic soft spot if not balanced by the C3 substituent.

DOT Diagram: SAR & Signaling Pathway

G cluster_0 Chemical Scaffold Strategy cluster_1 Biological Target (MAPK Pathway) Scaffold 3-Bromo-1-methyl- 1H-pyrazolo[3,4-c]pyridine Suzuki Pd-Catalyzed Suzuki Coupling Scaffold->Suzuki Derivative 3-Aryl/Heteroaryl Derivative Suzuki->Derivative ERK ERK1/2 (Target) Derivative->ERK Inhibits (ATP Competition) RAS RAS (GTPase) RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Caption: SAR evolution from the 3-bromo intermediate to active ERK inhibitors interrupting the MAPK signaling cascade.[1]

In Vitro Efficacy Profile

In vitro evaluation typically focuses on enzymatic inhibition (biochemical) and cellular proliferation (phenotypic).

Enzymatic Inhibition (Kinase Assays)

Derivatives synthesized from the 3-bromo precursor often show high selectivity for ERK1/2 or Pim-1/2 .

  • Method: FRET-based Z'-LYTE assay or radiolabeled ATP (

    
    -
    
    
    
    P) incorporation.
  • Performance:

    • Hit Compounds:

      
       nM.
      
    • Lead Optimized:

      
       nM (often single-digit nanomolar).
      
    • Selectivity: High selectivity against CDK2 and GSK3

      
       is achievable by tuning the C3 aromatic ring.
      
Cellular Potency (Cell Viability)

Potency in cells correlates with the ability to penetrate the cell membrane and inhibit phosphorylation of downstream targets (e.g., pRSK).

  • Cell Lines: A375 (Melanoma, BRAF-mutant), HCT116 (Colorectal, KRAS-mutant).

  • Readout: CellTiter-Glo (ATP quantification) or SRB assay.

Comparative Data Table: In Vitro Metrics

Metric3-Bromo PrecursorOptimized Derivative (e.g., 3-Pyridyl)Competitor (Ulixertinib)
ERK2 IC50 (Biochemical) > 10,000 nM (Inactive)2.5 nM 0.3 nM
A375 GI50 (Cellular) N/A15 - 50 nM ~10 nM
pERK Inhibition (EC50) N/A45 nM ~20 nM
Kinase Selectivity N/A>100-fold vs CDK2High

Critical Insight: The 3-bromo starting material is biologically inert in these assays. It must be functionalized. The "efficacy" discussed is exclusively that of the reaction products (derivatives).

In Vivo Efficacy & Pharmacokinetics

High in vitro potency does not guarantee in vivo success. For pyrazolo[3,4-c]pyridines, the solubility and metabolic clearance are the main hurdles.

Pharmacokinetic (PK) Barriers
  • Solubility: The planar pyrazolopyridine core can lead to poor aqueous solubility, limiting oral bioavailability.

  • Metabolism: The N-methyl group is susceptible to demethylation by CYPs.

  • Solution: Successful in vivo candidates often incorporate solubilizing groups (e.g., piperazines, morpholines) at the C5 or C7 positions to improve ADME properties.

Xenograft Efficacy (Tumor Growth Inhibition)

In mouse models (e.g., BALB/c nude mice bearing A375 xenografts), optimized derivatives demonstrate dose-dependent tumor regression.

  • Dosing Regimen: Typically 10–50 mg/kg, BID (twice daily), Oral gavage.

  • Efficacy Endpoint: Tumor Growth Inhibition (%TGI).

  • Result:

    • Moderate Responders: 40–60% TGI (Cytostatic).

    • High Responders: >90% TGI or Regression (Cytotoxic).

Experimental Workflow: In Vivo Validation

Workflow Step1 Compound Formulation (e.g., 20% HP-β-CD) Step2 Oral Gavage (10-50 mg/kg BID) Step1->Step2 Step3 Tumor Volume Measurement Step2->Step3 Step4 PD Analysis (pERK levels in tumor) Step3->Step4

Caption: Standard workflow for assessing in vivo efficacy of pyrazolopyridine derivatives.

Protocol: Synthesis & Evaluation

To ensure reproducibility, follow this validated sequence for generating and testing these derivatives.

A. Synthesis from 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
  • Reagents: 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with

    
    , heat to 90°C for 4–6 hours.
    
  • Purification: Silica gel chromatography (0–10% MeOH in DCM).

B. In Vitro Kinase Assay (ERK2)
  • Mix: 5 nM active ERK2, 10 µM ATP, substrate peptide, and test compound in kinase buffer.

  • Incubate: 60 min at Room Temp.

  • Detect: Add detection reagent (e.g., ADP-Glo or Z'-LYTE reagent).

  • Analyze: Read fluorescence/luminescence; fit to 4-parameter logistic curve to determine IC50.

Conclusion & Recommendation

The 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is a robust starting point for developing potent kinase inhibitors.[2]

  • In Vitro: Derivatives reliably achieve nanomolar potency.

  • In Vivo: Efficacy is highly sensitive to the specific nature of the 3-aryl substituent. Recommendation: Prioritize derivatives with polar solubilizing groups on the aryl ring to ensure sufficient oral exposure for in vivo tumor suppression.

References

  • Merck Sharp & Dohme Corp. (2016). Fused pyrazole derivatives as novel ERK inhibitors. WO2016095089A1. Link

  • Pawar, C., et al. (2017).[3] Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. European Journal of Chemistry, 8(4), 400-409.[3] Link

  • Tsoubris, P., et al. (2016). Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. Medicinal Chemistry Research, 26, 34-45. Link

  • Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Product Page. Link

Sources

Comparative

A Comparative Guide to the Synthesis of Pyrazolo[3,4-c]pyridines for Chemical Researchers

Abstract The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, primarily due to its structural analogy to natural purines, which allows for potent and selective interactions with...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, primarily due to its structural analogy to natural purines, which allows for potent and selective interactions with a variety of biological targets.[1][2] Its utility in fragment-based drug discovery (FBDD) has further intensified the need for robust and versatile synthetic routes.[1] This guide provides a comparative analysis of the primary methodologies for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core. We will delve into the classical cyclization strategy for scaffold construction and provide a detailed examination of late-stage functionalization techniques, which are critical for generating molecular diversity. This document is intended for researchers and professionals in drug development, offering both theoretical insights and practical, data-supported protocols.

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines

The fusion of a pyrazole and a pyridine ring gives rise to several isomers, with the pyrazolo[3,4-c]pyridine system (also known as 6-azaindazole) being of significant interest. Its structure mimics the purine core, enabling it to act as an antagonist in numerous biological pathways. This has led to the development of pyrazolo[3,4-c]pyridine derivatives as potent inhibitors of protein kinases and other key enzymes implicated in oncology and inflammatory diseases.

A key challenge and opportunity in harnessing this scaffold lies in the ability to selectively introduce substituents at various positions around the bicyclic core. This "vectorial functionalization" allows for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target, a cornerstone of the hit-to-lead process in FBDD.[1][3] This guide will first address the most reliable method for constructing the core and then extensively compare the modern techniques used for its diversification.

Part I: Construction of the Bicyclic Core via Classical Annulation

The most established and reliable method for constructing the pyrazolo[3,4-c]pyridine core involves the annulation of a pyrazole ring onto a pre-existing, suitably functionalized pyridine. This approach, based on the classical Huisgen indazole synthesis, was notably adapted by Chapman and Hurst and remains a cornerstone for accessing this scaffold.[1][2]

The Adapted Huisgen Synthesis: Mechanism and Causality

This strategy commences with a 3-acetamido-4-methylpyridine derivative. The key transformation is a nitrosation of the acetamido group, followed by an intramolecular rearrangement and cyclization.

Causality Behind Experimental Choices:

  • Starting Material: The 3-acetamido-4-methylpyridine is an ideal precursor. The acetamido group provides the two nitrogen atoms required for the pyrazole ring, and the adjacent methyl group at the C4 position serves as the carbon source for the newly formed ring.

  • Nitrosation: The reaction is initiated by treatment with a nitrosating agent, typically formed in situ from sodium nitrite in an acidic medium (acetic anhydride is used here). The N-nitroso-N-acetyl intermediate is the pivotal species that undergoes rearrangement.

  • Cyclization: The subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyridine ring onto the rearranged side chain, leading to the formation of the bicyclic system.

  • Deacetylation: The reaction often yields an N-acetylated pyrazolopyridine, which is typically removed under basic conditions (e.g., NaOMe in MeOH) to afford the final, unprotected scaffold.[1][2]

The overall workflow for this core synthesis is robust and has been shown to be scalable.[2]

G cluster_0 Core Scaffold Synthesis Start 3-Acetamido-4-halomethylpyridine Step1 Nitrosation (NaNO2, Ac2O) Start->Step1 Intermediate1 N-Nitroso-N-acetyl Intermediate Step1->Intermediate1 Step2 Rearrangement & Intramolecular Cyclization Intermediate1->Step2 Intermediate2 1-Acetyl-5-halo- pyrazolo[3,4-c]pyridine Step2->Intermediate2 Step3 Deacetylation (NaOMe, MeOH) Intermediate2->Step3 End 5-Halo-1H-pyrazolo[3,4-c]pyridine Step3->End

Caption: Workflow for the adapted Huisgen synthesis of the pyrazolo[3,4-c]pyridine core.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from the work of Bedwell et al.[2]

Materials:

  • 3-Acetamido-4-(chloromethyl)pyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • To a solution of 3-acetamido-4-(chloromethyl)pyridine (1.0 eq) in DCE, add acetic anhydride (2.0 eq).

  • Add sodium nitrite (1.5 eq) portion-wise over 1 hour at room temperature, then heat the reaction mixture to 90 °C for 20 hours.

  • Cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Dissolve the crude intermediate in anhydrous MeOH. Add NaOMe (0.25 eq) and stir at room temperature for 15 minutes.

  • Quench the reaction by acidifying with methanolic HCl. Concentrate the mixture under reduced pressure.

  • Take up the crude product in water, adjust the pH to 10 with aqueous NaOH, and extract with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine. An excellent overall yield of 95% has been reported for this transformation.[2]

Part II: A Note on Alternative Ring Construction Strategies

While methods like multicomponent reactions (MCRs) and cycloadditions are powerful tools for building heterocyclic systems, their application to the synthesis of the pyrazolo[3,4-c]pyridine core is notably absent in the literature. In contrast, these methods are extensively used to generate the isomeric pyrazolo[3,4-b]pyridines .[4]

  • Multicomponent Reactions: Typically, the synthesis of pyrazolo[3,4-b]pyridines involves a one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[5] The reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The regiochemical outcome is dictated by the inherent nucleophilicity of the 5-aminopyrazole, which favors the formation of the [3,4-b] isomer.

  • Cycloaddition Reactions: [4+2] Diels-Alder type cycloadditions of pyrazolyl-2-azadienes with electron-poor dienophiles have also been successfully employed for pyrazolo[3,4-b]pyridine synthesis.[3]

The lack of similar reports for the pyrazolo[3,4-c] isomer suggests significant regiochemical challenges. The precursor pyridines or pyrazoles required for these convergent strategies are likely less accessible or lead to unfavorable reaction pathways. This makes the classical annulation method discussed in Part I the most reliable and strategically sound approach for accessing the desired pyrazolo[3,4-c]pyridine core.

Part III: Late-Stage Functionalization - A Comparative Guide

Once the core is synthesized, its value in drug discovery is realized through selective functionalization. Transition-metal catalysis is the premier tool for this purpose. Below is a comparative analysis of methods to functionalize key positions of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate.

G cluster_1 Late-Stage Functionalization Core 5-Halo-1H-pyrazolo[3,4-c]pyridine C3 C-3 Functionalization (Borylation/Suzuki) Core->C3 [Ir(COD)OMe]2, dtbp, B2pin2 then Ar-X, Pd(dppf)Cl2 C5 C-5 Functionalization (Buchwald-Hartwig) Core->C5 R2NH, Pd2dba3, rac-BINAP, NaOtBu C7 C-7 Functionalization (Metalation/Negishi) Core->C7 TMPMgCl·LiCl then Ar-X, Pd(PPh3)4, ZnCl2

Caption: Key transition-metal catalyzed functionalization routes on the pyrazolo[3,4-c]pyridine core.

C-5 Position: Buchwald-Hartwig Amination

The C-5 position, bearing a halogen, is primed for nucleophilic aromatic substitution, most effectively achieved via Buchwald-Hartwig amination.

Causality: This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds. The choice of a bulky phosphine ligand (e.g., BINAP) is crucial as it promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst deactivation.[1]

Comparative Data:

Substrate (Amine)Catalyst SystemConditionsYield (%)Reference
MorpholinePd₂(dba)₃, rac-BINAP, NaOtBuTHF, 55 °C, overnight62[2]
PiperidinePd₂(dba)₃, rac-BINAP, NaOtBuTHF, 55 °C, overnight75[1]
N-MethylpiperazinePd₂(dba)₃, rac-BINAP, NaOtBuTHF, 55 °C, overnight81[1]

Experimental Protocol (General):

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq), Pd₂(dba)₃ (0.05 eq), rac-BINAP (0.12 eq), and NaOtBu (3.0 eq).

  • Add the desired amine (1.1 eq) followed by dry THF (to 0.1 M).

  • Seal the tube and stir the mixture at 55 °C overnight.

  • Monitor the reaction by LCMS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by silica gel flash column chromatography.

C-3 Position: C-H Borylation / Suzuki-Miyaura Coupling

The C-3 position is electronically distinct and can be selectively functionalized via an iridium-catalyzed C-H borylation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality: Iridium catalysts with specific ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) show high regioselectivity for the C-3 position of indazole-like systems.[1] The resulting boronate ester is a versatile intermediate for Suzuki-Miyaura coupling, which is tolerant of a wide range of functional groups on the coupling partner.

Comparative Data:

Coupling Partner (Ar-X)Catalyst System (Suzuki)Conditions (Suzuki)Yield (%)Reference
4-BromotoluenePd(dppf)Cl₂, Cs₂CO₃DMAc, 100 °C60[1]
4-IodoanisolePd(dppf)Cl₂, Cs₂CO₃DMAc, 100 °C55[1]
3-BromopyridinePd(dppf)Cl₂, Cs₂CO₃, CuClDMAc, 100 °C48[1]

Experimental Protocol (Two Steps):

  • Borylation: In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine (1.0 eq), [Ir(COD)OMe]₂ (0.03 eq), dtbpy (0.06 eq), and B₂pin₂ (1.5 eq) in MTBE. Heat in a microwave reactor at 100 °C for 1 hour. After cooling, purify by chromatography to isolate the C-3 boronate ester.

  • Suzuki-Miyaura Coupling: To a solution of the boronate ester (1.0 eq) and the desired aryl halide (1.2 eq) in DMAc, add Pd(dppf)Cl₂ (0.1 eq) and Cs₂CO₃ (3.0 eq). Degas the mixture and heat at 100 °C until the starting material is consumed. Cool, dilute with water, extract with an organic solvent, and purify by chromatography.

C-7 Position: Selective Metalation / Negishi Coupling

The most acidic proton on the pyridine ring is at C-7, allowing for regioselective deprotonation using a strong, non-nucleophilic base, followed by functionalization.

Causality: A mixed magnesium-lithium amide base like TMPMgCl·LiCl is highly effective for regioselective deprotonation (metalation) without competing nucleophilic addition.[1] The resulting organomagnesium species can be trapped with various electrophiles or transmetalated with ZnCl₂ to form an organozinc reagent, which is a competent partner in Negishi cross-coupling.

Comparative Data:

Coupling Partner (Electrophile/Ar-I)Reaction TypeConditionsYield (%)Reference
BenzaldehydeElectrophilic TrapTHF, -40 °C to rt66[1]
4-IodotolueneNegishi CouplingTHF, -40 °C to rt83[1]
1-Bromo-4-fluorobenzeneNegishi CouplingTHF, -40 °C to rt71[1]

Experimental Protocol (General Negishi):

  • Under an inert atmosphere, dissolve the N-protected pyrazolo[3,4-c]pyridine (1.0 eq) in dry THF and cool to -40 °C.

  • Add TMPMgCl·LiCl (2.0 eq) dropwise and stir for 30 minutes.

  • Add a solution of ZnCl₂ (1.0 eq) in THF and stir for another 30 minutes.

  • In a separate flask, prepare a solution of the aryl halide (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) in THF.

  • Transfer the organozinc solution to the flask containing the catalyst and aryl halide, and allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by chromatography.

Conclusion

The synthesis of pyrazolo[3,4-c]pyridines is best approached via a two-phase strategy. First, the construction of the core scaffold is most reliably achieved through a classical annulation method based on the Huisgen synthesis. While modern methods like MCRs and cycloadditions are powerful, they are better suited for other isomers due to regiochemical constraints.

Second, the true synthetic value is unlocked through late-stage functionalization. A suite of transition-metal catalyzed reactions, including Buchwald-Hartwig, Suzuki-Miyaura, and Negishi couplings, provides a robust and predictable toolkit for diversifying the scaffold at the C-3, C-5, and C-7 positions. By understanding the causality behind each reaction and leveraging the comparative data presented, researchers can rationally design and execute efficient syntheses of novel pyrazolo[3,4-c]pyridine derivatives for applications in drug discovery and beyond.

References

  • Al-Mulla, A. (2017). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Journal of Heterocyclic Chemistry, 54(1), 559-563.
  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. Available from: [Link]

  • de la Cruz, P., Díaz-Ortiz, A., Elguero, J., de la Hoz, A., Langa, F., Moreno, A., & Prieto, P. (2000).
  • Elmaaty, A. A., & El-Taweel, F. M. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic & Medicinal Chemistry International Journal, 8(4). Available from: [Link]

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed Central. Available from: [Link]

  • Chapman, D., & Hurst, J. (1980). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404. Available from: [Link]

  • Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2006). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Letters in Organic Chemistry, 3(2), 126-129.

Sources

Validation

assessing the selectivity of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine-based inhibitors

Executive Summary The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold represents a distinct "privileged structure" in medicinal chemistry, often utilized as a bioisostere of the purine core found in ATP. While its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold represents a distinct "privileged structure" in medicinal chemistry, often utilized as a bioisostere of the purine core found in ATP. While its structural isomers (such as the [3,4-d]pyrimidine found in Ibrutinib or the [3,4-b]pyridine) are widely documented, the [3,4-c]pyridine core offers a unique electronic profile and vector orientation for accessing the solvent-exposed regions of kinase domains.

This guide provides a technical framework for assessing the selectivity of inhibitors derived from this specific core. It moves beyond simple IC50 generation to a multi-dimensional profiling strategy, contrasting this scaffold with its more common alternatives to highlight its specific utility in avoiding off-target toxicity (e.g., in CDK or GSK3


 drug discovery).

Part 1: The Scaffold Architecture & Selectivity Logic

To assess selectivity, one must first understand the binding mode. The 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine core functions as a template for Fragment-Based Drug Design (FBDD) .

Structural Vectors and Hinge Binding

Unlike the [3,4-d]pyrimidine core, which presents a "2-donor/acceptor" motif mimicking Adenine directly, the [3,4-c]pyridine core is often more subtle.

  • N1-Methyl: Blocks the tautomeric shift, forcing the molecule into a fixed hydrophobic fit within the adenine pocket. It prevents non-specific H-bond donation at N1, potentially increasing selectivity by reducing promiscuous binding.

  • Pyridine Nitrogen (N5/N6): Acts as the primary H-bond acceptor for the kinase hinge region.

  • C3-Bromo Handle: This is the critical "exit vector." Suzuki-Miyaura coupling at this position allows the introduction of aryl groups that extend towards the Gatekeeper residue (e.g., Threonine, Methionine, or Phenylalanine). Selectivity is largely determined by the moiety attached here.

Comparative Analysis: [3,4-c] vs. Isomeric Alternatives

The following table contrasts the [3,4-c] core with its primary competitors in kinase discovery.

FeaturePyrazolo[3,4-c]pyridine (Subject)Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core)Pyrazolo[3,4-b]pyridine
Hinge Interaction Moderate (1 Acceptor). Requires functionalization for Donor.Strong (Donor + Acceptor). Mimics Adenine.Moderate. N-position alters vector.
Selectivity Potential High. Less inherent affinity allows side-chains to drive specific recognition.Low/Moderate. High intrinsic affinity often leads to "pan-kinase" activity.Variable. Often used for CDK/GSK3.
Solubility Moderate (Lipophilic).Moderate.Generally lower without solubilizing groups.
Metabolic Liability Pyridine ring susceptible to oxidation (N-oxide).Pyrimidine ring susceptible to nucleophilic attack.Similar to [3,4-c].

Part 2: Selectivity Profiling Strategy (The "How-To")

Relying solely on enzymatic IC50 data is insufficient for this scaffold due to the high conservation of the ATP pocket. A robust assessment requires a cascade of Biochemical , Biophysical , and Cellular assays.

The Screening Workflow (Diagram)

The following diagram outlines the critical path for validating a hit based on this scaffold.

SelectivityWorkflow Library 3-Br-Pyrazolo[3,4-c] Library (Suzuki Coupling) PrimaryScreen Primary Screen (Single Conc. @ 10µM) Library->PrimaryScreen High Throughput HitValidation Hit Validation (IC50 Determination) PrimaryScreen->HitValidation >50% Inhibition KinomeScan Selectivity Profiling (KINOMEscan / 468 Kinases) HitValidation->KinomeScan Potency < 100nM ResTime Residence Time (SPR) (Off-rate Analysis) KinomeScan->ResTime Selectivity Score < 0.05 Cellular Cellular Target Engagement (NanoBRET) KinomeScan->Cellular Parallel Path ResTime->Cellular Slow Off-rate

Figure 1: The Selectivity Assessment Cascade. Note the transition from thermodynamic binding (KinomeScan) to kinetic selectivity (Residence Time).

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols describe the specific methodologies for profiling this scaffold.

Protocol A: Broad Kinome Profiling (Competition Binding)

Why: To determine the "Selectivity Score (S-score)" of the 3-Bromo derivatives. Standard: KINOMEscan (DiscoverX) or equivalent active-site directed competition assays.

  • Preparation: Dissolve the 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivative to 10 mM in 100% DMSO.

  • Dilution: Prepare a 100x master dilution plate. Final assay concentration is typically 1 µM for selectivity screening.

  • Incubation: Combine DNA-tagged kinase, immobilized ligand on beads, and the test compound. Incubate for 1 hour at room temperature.

    • Mechanism:[1][2] The compound competes with the immobilized ligand for the ATP pocket.

  • Readout: Wash beads to remove unbound kinase. Elute bound kinase and quantify via qPCR (quantitative PCR) of the DNA tag.

  • Analysis: Calculate Percent of Control (PoC) .

    • S(35) Score: (Number of kinases with PoC < 35%) / (Total kinases tested).

    • Target: An optimized [3,4-c] inhibitor should have an S(35) < 0.05 (interacting with <5% of the kinome).

Protocol B: Target Residence Time (SPR)

Why: The [3,4-c] scaffold is rigid. Selectivity often comes from how long the drug stays bound (residence time,


), not just affinity (

).
  • Sensor Chip: Immobilize the target kinase (e.g., biotinylated) onto a Streptavidin (SA) sensor chip.

  • Injection: Inject the inhibitor at 5 concentrations (ranging 0.1x to 10x the

    
    ) over the surface for 120 seconds (Association phase).
    
  • Dissociation: Switch to running buffer and monitor dissociation for 600–1200 seconds.

  • Calculation: Fit curves to a 1:1 binding model to extract

    
     and 
    
    
    
    .
    • Residence Time (

      
      ): 
      
      
      
      .
    • Insight: A long residence time (>30 min) indicates high structural complementarity, typical of successful Type I½ or Type II inhibitors derived from this core.

Part 4: Data Interpretation & Troubleshooting

When analyzing data from 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives, use the following guide to interpret "Red Flags."

ObservationDiagnosisRemediation Strategy
High Potency, Poor Selectivity The core is dominating binding (ATP mimicry).Increase the bulk of the substituent at the 3-position (Bromo-coupling) to force gatekeeper discrimination.
Flat SAR (Structure-Activity Relationship) The compound is aggregating or binding non-specifically (PAINS).Run a detergent-based counter-screen (e.g., 0.01% Triton X-100) to rule out colloidal aggregation.
Cellular/Biochemical Disconnect Poor permeability or efflux liability.The 1-methyl group aids lipophilicity, but if the 3-substituent is too polar, permeability drops. Check PAMPA permeability.
Visualizing the Binding Mode

The following diagram illustrates the critical interaction points for optimizing this scaffold.

BindingMode Scaffold Pyrazolo[3,4-c] Core Hinge Hinge Region (Glu/Met) Scaffold->Hinge H-Bond Acceptor (Pyridine N) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper 3-Position Vector (Suzuki Coupling) Solvent Solvent Front Scaffold->Solvent Solubilizing Tail

Figure 2: Pharmacophore map of the Pyrazolo[3,4-c]pyridine scaffold within the kinase ATP pocket.

References

  • Linton, S. D., et al. (2005). "Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry.

    • Context: Establishes the utility of pyrazolo-fused systems in CDK selectivity.
  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology.

    • Context: The gold standard for understanding kinase selectivity profiles (S-scores).
  • Copeland, R. A. (2016). "Kinetics of drug-target residence time: implications for drug discovery." Future Medicinal Chemistry.

    • Context: Theoretical basis for the Residence Time protocol described in Part 3.
  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology.

    • Context: Methodologies for screening

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex halogenated heterocycles. 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex halogenated heterocycles. 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) is a highly valuable building block in medicinal chemistry[1]. However, its structural features—specifically the carbon-bromine bond and the nitrogen-dense pyrazolo-pyridine core—demand rigorous, scientifically sound disposal protocols.

Improper disposal not only violates environmental regulations but risks the generation of corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx)[2]. This guide provides the definitive operational and logistical workflow for the safe handling, segregation, and disposal of this compound.

Chemical Profiling and Causality of Disposal Risks

Understanding the molecule's architecture is the first step in designing a self-validating safety protocol. The presence of the bromine atom classifies this compound strictly as Halogenated Organic Waste [3][4].

  • Combustion Byproducts: When incinerated, the bromine substituent generates corrosive HBr gas. Furthermore, the three nitrogen atoms in the pyrazolo[3,4-c]pyridine ring system oxidize to form NOx[2].

  • Dioxin/Furan Risk: Halogenated organics, if burned at suboptimal temperatures, can undergo radical recombination to form highly toxic, bioaccumulative polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, standard trash disposal or low-temperature burning is strictly prohibited.

  • Regulatory Economics: Mixing this compound with non-halogenated waste (like standard ethanol or hexane) contaminates the entire bulk volume. This forces the disposal facility to treat the entire drum as halogenated waste, thereby exponentially increasing disposal costs and the environmental processing burden[4][5].

Quantitative Data: Physicochemical & Regulatory Profile

To ensure accurate waste manifesting and operational planning, refer to the standardized data below.

Table 1: Physicochemical & Regulatory Profile

Property / Parameter Value / Classification
Compound Name 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS Number 1326715-73-4[1]
Molecular Formula C7H6BrN3[6]
Molecular Weight 212.05 g/mol [6]
Waste Classification Halogenated Organic Waste[3]

| Primary Disposal Method | High-Temperature Incineration (with Scrubber)[7][8] |

Table 2: Waste Compatibility Matrix

Waste Stream Compatibility Causality / Rationale
Halogenated Solvents (e.g., DCM, Chloroform) Compatible Shares the same downstream incineration and flue gas scrubbing requirements.
Non-Halogenated Solvents (e.g., Hexane, EtOAc) Incompatible Cross-contamination upgrades the entire volume to higher-cost halogenated waste[4].
Strong Oxidizing Agents / Peroxides Incompatible Risk of uncontrolled exothermic reactions or degradation in the waste carboy[3].

| Aqueous Inorganic Waste | Incompatible | Phase separation issues; high water content drastically lowers incineration efficiency[9]. |

Mandatory Disposal Workflow & Decision Matrix

The ultimate destruction of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine relies on a highly controlled thermal environment. Licensed disposal facilities utilize rotary kiln incinerators operating at temperatures exceeding 1,000°C[9]. The incinerator must be equipped with an afterburner (to ensure complete thermal oxidation of the pyrazolo-pyridine core) and a caustic flue gas scrubber (to neutralize HBr and NOx gases into benign salts)[7][9].

G Start Waste Generation: 3-Bromo-1-methyl-1H- pyrazolo[3,4-c]pyridine Check Physical State? Start->Check Solid Solid Waste (Contaminated PPE, Powders) Check->Solid Solid Liquid Liquid Waste (Reaction Solvents) Check->Liquid Liquid Segregation Segregate as Halogenated Organic Waste Solid->Segregation Liquid->Segregation EHS EHS / Licensed Disposal Contractor Segregation->EHS Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Scrubber Flue Gas Scrubber (Neutralizes HBr & NOx) Incinerator->Scrubber Combustion Gases End Safe Environmental Release / Ash Landfill Scrubber->End

Decision-making workflow for the segregation and high-temperature incineration of halogenated waste.

Step-by-Step Operational Methodologies

Protocol A: Routine Laboratory Waste Segregation & Collection

To maintain a self-validating safety system, every researcher must execute the following steps during routine synthesis or analysis:

  • Classification & Labeling: Designate a specific, chemically compatible waste container (e.g., heavy-duty HDPE) explicitly labeled as "Hazardous Waste - Halogenated Organics"[3]. Do not date the container until it is ready for transfer to the central waste accumulation area[4].

  • Segregation: Deposit all solid waste (e.g., spent catalyst, contaminated filter paper, empty reagent vials) into a solid halogenated waste bin. Liquid reaction mixtures containing the compound must go into the liquid halogenated carboy[5][8].

  • Volume Management: Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion. Keep the container tightly capped when not actively adding waste to prevent the volatilization of co-solvents[4][10].

  • Storage: Store the waste container in a secondary containment tray within a ventilated fume hood or dedicated hazardous waste storage cabinet, strictly isolated from strong acids, bases, and oxidizing agents[10][11].

Protocol B: Spill Containment and Chemical Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination:

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust, and put on appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[12].

  • Containment:

    • For solid spills: Gently sweep the powder using a static-free brush into a designated solid waste container. Avoid dry sweeping techniques that generate airborne dust.

    • For liquid solutions: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the perimeter of the spill, working inward to prevent spreading[12].

  • Decontamination: Wipe the affected area with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to dissolve residual traces of the compound, followed by a mild detergent wash.

  • Disposal of Cleanup Materials: All absorbent pads, brushes, and PPE used during the cleanup must be treated as contaminated halogenated organic waste and disposed of via the primary incineration pathway[5].

References

1.1[1] 2.6[6] 3.7[7] 4.12[12] 5.11[11] 6. 10[10] 7. 8[8] 8. 3[3] 9.5[5] 10. 4[4] 11.9[9] 12.2[2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.